Her2-IN-9
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H14BrF3N2O |
|---|---|
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
4-bromo-N-[[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C19H14BrF3N2O/c20-15-6-9-16(10-7-15)24-11-18-25-17(12-26-18)8-3-13-1-4-14(5-2-13)19(21,22)23/h1-10,12,24H,11H2/b8-3+ |
Clave InChI |
NSCNXYBLQZJQPF-FPYGCLRLSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=CC2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F |
Origen del producto |
United States |
HER2-IN-9 (Compound Q7j): Structure-Activity Relationship and Mechanistic Profiling in HER2-Driven Breast Cancer
Executive Summary
The development of targeted therapies for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer has historically been complicated by off-target toxicities and the rapid onset of resistance. HER2-IN-9 (also designated as Compound Q7j in primary literature) represents a next-generation, orally active small molecule inhibitor rationally designed to overcome these barriers. By exploiting the structure-activity relationship (SAR) of legacy inhibitors, HER2-IN-9 achieves an exceptional IC₅₀ of 30 nM against HER2 while actively suppressing the Epithelial-Mesenchymal Transition (EMT) pathway responsible for tumor metastasis.
This whitepaper deconstructs the chemical rationale, mechanistic causality, and self-validating experimental protocols required to evaluate HER2-IN-9 in preclinical oncology workflows.
Rational Drug Design & Structure-Activity Relationship (SAR)
The structural evolution of HER2-IN-9 is rooted in the optimization of Mubritinib (TAK-165), an early-generation HER2 inhibitor. While Mubritinib demonstrated potent anti-tumor effects, subsequent profiling revealed that its primary mechanism of cytotoxicity in certain cell lines was driven by a toxicophore that inhibited mitochondrial respiratory complex I, rather than exclusive HER2 inhibition .
To engineer a highly selective HER2 inhibitor without mitochondrial toxicity, researchers isolated the core pharmacophore responsible for HER2 kinase domain binding: the (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole fragment.
SAR Optimization Logic
-
Retention of the Hydrophobic Core: The trifluoromethylstyryl oxazole fragment was retained because the CF₃ group provides essential lipophilic contacts deep within the hydrophobic pocket of the HER2 ATP-binding cleft.
-
Elimination of the Toxicophore: The triazole-based tail of Mubritinib, identified as the driver of off-target mitochondrial toxicity, was cleaved.
-
Tail Substitution: A library of derivatives was synthesized by substituting the tail with various anilines. The integration of a 4-bromoaniline moiety yielded Compound Q7j (HER2-IN-9). The bulky bromine atom enhances halogen bonding within the solvent-exposed region of the kinase, drastically improving target residence time and selectivity .
Quantitative SAR Summary
| Scaffold / Compound | Key Structural Modification | HER2 IC₅₀ (nM) | Normal Cell Toxicity (MCF-10A) | Primary Advantage / Limitation |
| Mubritinib (TAK-165) | Baseline (Triazole tail) | ~350 | High | Off-target mitochondrial toxicity |
| Intermediate Core | Trifluoromethylstyryl oxazole | N/A | N/A | Retains HER2 kinase affinity |
| HER2-IN-9 (Q7j) | 4-bromoaniline substitution | 30 | Low (IC₅₀ > 15 μM) | 10x potency; overcomes toxicity |
Data synthesized from primary in vitro kinase assays and cell viability screens.
Mechanistic Profiling: Disruption of the EMT Axis
In HER2-amplified breast cancers, hyperactive HER2 signaling drives the Epithelial-Mesenchymal Transition (EMT). This biological cascade strips cells of their structural adhesion (epithelial phenotype) and grants them migratory capabilities (mesenchymal phenotype), leading to metastasis.
HER2-IN-9 acts as a direct upstream antagonist of this pathway. Causality of Action:
-
Kinase Inhibition: HER2-IN-9 competitively binds the ATP pocket, preventing the autophosphorylation of HER2 (p-HER2).
-
Transcriptional Repression: The loss of p-HER2 signaling downregulates downstream transcription factors, specifically Snail and β-catenin.
-
Phenotypic Reversion: Without Snail to repress its promoter, E-cadherin (the primary epithelial adhesion molecule) is upregulated. Conversely, mesenchymal markers like N-cadherin and Vimentin are suppressed, physically anchoring the cells and halting migration .
Fig 1: HER2-IN-9 disrupts the HER2-mediated EMT signaling cascade to inhibit tumor metastasis.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols for evaluating HER2-IN-9 are designed as self-validating systems . This means the assays contain internal checkpoints that confirm the mechanical success of the experiment, independent of the drug's efficacy.
Protocol A: In Vitro EMT Marker Profiling via Western Blot
Rationale: SKBR3 cells are utilized because they are naturally HER2-amplified and exhibit pronounced epithelial characteristics, making them ideal for tracking phenotypic shifts.
-
Cell Seeding: Seed SKBR3 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Treat cells with HER2-IN-9 at escalating doses (0, 20, 40, and 60 nM) for 24 hours. Note: The 0 nM well must contain an equivalent volume of DMSO to control for solvent toxicity.
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with 1% protease and 1% phosphatase inhibitors. Causality: Phosphatase inhibitors are strictly required; without them, endogenous phosphatases will strip the phosphate groups during lysis, resulting in false-negative p-HER2 signals.
-
Immunoblotting: Run standard SDS-PAGE and transfer to PVDF membranes. Probe for E-cadherin, N-cadherin, Snail, p-HER2, and total HER2.
-
Self-Validation Checkpoint:
-
Loading Control: GAPDH or β-actin must be probed to confirm equal protein loading across all lanes.
-
Mechanism Control: Total HER2 levels must remain constant across all doses. If total HER2 decreases alongside p-HER2, the drug is causing receptor degradation, not kinase inhibition.
-
Protocol B: In Vivo Orthotopic Xenograft Modeling
Rationale: Subcutaneous flank injections fail to replicate the complex stromal interactions of breast tissue. Injecting SKBR3 cells directly into the mammary fat pad (orthotopic) provides the necessary microenvironment (fibroblasts, adipocytes) to accurately model EMT and metastasis.
Fig 2: Orthotopic xenograft workflow for evaluating HER2-IN-9 in vivo efficacy.
-
Inoculation Preparation: Resuspend 5×106 SKBR3 cells in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides an extracellular matrix scaffold that drastically increases the survival and engraftment rate of the tumor cells in vivo.
-
Injection: Inject the suspension orthotopically into the second right mammary fat pad of 6-week-old female athymic nude mice.
-
Randomization & Dosing: Once tumors reach an average volume of 100 mm³, randomize mice into control and treatment groups. Administer HER2-IN-9 via oral gavage at 30 mg/kg every two days (q.o.d).
-
Endpoint Analysis: Euthanize mice after 24 days. Extract tumors for immunohistochemistry (IHC) staining of cleaved-caspase 3 (to quantify apoptosis).
-
Self-Validation Checkpoint:
-
Toxicity Control: Monitor mouse body weight bi-weekly. A weight loss of >10% in the treatment group invalidates the safety profile of the dosage, indicating systemic toxicity rather than targeted efficacy.
-
Baseline Control: The vehicle-only group must show exponential tumor growth to validate that the SKBR3 line maintained its tumorigenic potential.
-
References
-
Buescher, B., et al. "Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I." eLife, 2020.
-
Li, Xin-Yang, et al. "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." European Journal of Medicinal Chemistry, 2022.
-
MedChemExpress. "HER2-IN-9 | HER2 Inhibitor - Product Data and Validation." MCE Catalog, 2023.
Unraveling the Mechanism of HER2-IN-9: Modulating the HER2 Signaling and EMT Pathways in Breast Cancer
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The human epidermal growth factor receptor 2 (HER2) is a critical receptor tyrosine kinase (RTK) whose amplification drives aggressive breast cancer phenotypes, largely through the promotion of metastasis. While monoclonal antibodies and broad-spectrum kinase inhibitors exist, the development of highly specific small-molecule inhibitors remains a priority. HER2-IN-9 (specifically identified in literature as Compound Q7j) is a novel, orally active HER2 inhibitor engineered by retaining the (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole fragment from Mubritinib [1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural pharmacology and bench-level application. This guide dissects the mechanism by which HER2-IN-9 uncouples the HER2 signaling axis from the Epithelial-Mesenchymal Transition (EMT) pathway, providing self-validating experimental workflows to ensure reproducible preclinical evaluation.
Mechanistic Overview: The HER2-EMT Axis
Metastasis in HER2-positive breast cancer is heavily reliant on the EMT pathway—a biological process where polarized epithelial cells undergo multiple biochemical changes to assume a mesenchymal phenotype, gaining migratory and invasive properties.
HER2-IN-9 acts as a potent signaling interceptor. By binding to the kinase domain of HER2, it suppresses the auto-phosphorylation of the receptor (p-HER2) without inducing the degradation of total HER2 protein [1][2]. This targeted kinase inhibition cascades downstream to suppress key EMT transcription factors, notably Snail and β-catenin. Consequently, the repression of E-cadherin is lifted (restoring cell-cell adhesion), while mesenchymal markers like N-cadherin and Vimentin are downregulated, fundamentally halting tumor cell migration.
Fig 1: Mechanism of HER2-IN-9 inhibiting HER2 phosphorylation and the downstream EMT signaling axis.
Quantitative Profiling & Efficacy Data
Before deploying HER2-IN-9 in complex assays, it is crucial to understand its pharmacokinetic boundaries. The compound demonstrates a highly favorable therapeutic window, exhibiting nanomolar potency against HER2 while sparing normal epithelial cells.
Table 1: Pharmacological Profile of HER2-IN-9
| Parameter | Value / Observation | Target / Cell Line Context |
| Enzymatic IC₅₀ | 0.03 μM (30 nM) | Isolated HER2 Kinase |
| Anti-Proliferation | High efficacy (IC₅₀: 0.05–12.17 μM) | SKBR3, MCF7, A549, HEPG2 |
| Cytotoxicity | Low toxicity (IC₅₀: 15.4–27.0 μM) | MCF-10A (Normal breast epithelium) |
| Epithelial Marker | Upregulated | E-cadherin |
| Mesenchymal Markers | Downregulated | N-cadherin, Vimentin, Snail, β-catenin |
| In Vivo Dosing | 30 mg/kg (Oral, every 2 days) | SKBR3 Orthotopic Xenograft Model |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, any investigation into HER2-IN-9 must employ a self-validating loop: biochemical target engagement (Western Blot) must correlate with phenotypic outcomes (Migration Assay) and ultimately translate to in vivo models.
Fig 2: Self-validating experimental workflow for assessing HER2-IN-9 efficacy in vitro and in vivo.
Protocol 1: In Vitro Kinase Inhibition & EMT Marker Profiling (Western Blot)
Causality Note: We utilize SKBR3 cells due to their natural HER2 amplification. The inclusion of both protease and phosphatase inhibitors in the lysis buffer is non-negotiable; without them, endogenous phosphatases will rapidly cleave the phosphate groups off HER2 during lysis, resulting in false-negative p-HER2 signals.
Step-by-Step Methodology:
-
Cell Seeding: Seed SKBR3 cells in 6-well plates at a density of 3×105 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare HER2-IN-9 stock in DMSO. Treat cells with varying concentrations (0, 15, 30, and 60 nM) for 24 hours. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer strictly supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 mins at 4°C.
-
Protein Quantification & Electrophoresis: Quantify using a BCA assay. Load 30 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-HER2, anti-p-HER2 (Tyr1221/1222), anti-E-cadherin, anti-N-cadherin, anti-Snail, anti-Vimentin, and anti-β-actin (endogenous control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate. Expected Result: Total HER2 remains constant, while p-HER2, N-cadherin, and Vimentin decrease dose-dependently.
Protocol 2: Phenotypic Validation via Transwell Migration Assay
Causality Note: Biochemical shifts in EMT markers are only relevant if they translate to reduced cellular motility. The transwell assay creates a chemotactic gradient (0% FBS to 10% FBS) that forces aggressive cells to migrate. HER2-IN-9 treatment in the upper chamber will validate if the restored E-cadherin effectively anchors the cells.
Step-by-Step Methodology:
-
Preparation: Starve SKBR3 cells in serum-free medium for 12 hours prior to the assay to synchronize the cell cycle.
-
Seeding the Upper Chamber: Harvest cells and resuspend in serum-free medium containing HER2-IN-9 (0, 15, 30, 60 nM). Seed 5×104 cells into the upper chamber of an 8 μm pore transwell insert.
-
Chemoattractant Setup: Add 600 μL of complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Fixation and Staining: Carefully swab the inner surface of the upper chamber with a cotton swab to remove non-migrated cells. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes, then stain with 0.1% crystal violet for 15 minutes.
-
Quantification: Image under an inverted microscope at 200X magnification. Count migrated cells across 5 random fields per insert. Expected Result: A dose-dependent reduction in migrated cells, directly correlating with the Western Blot EMT profile.
Conclusion
HER2-IN-9 (Compound Q7j) represents a highly refined approach to tackling HER2-positive breast cancer. By successfully uncoupling the HER2 phosphorylation event from the downstream EMT transcription factors (Snail, β-catenin), it effectively traps cancer cells in a non-migratory epithelial state. For drug development professionals, utilizing the self-validating protocols outlined above ensures robust, reproducible data when transitioning from in vitro biochemical assays to in vivo orthotopic xenograft models.
References
-
Li, X.-Y., Qian, X.-H., Zhu, J., Li, Y.-H., Lin, Q.-Q., Li, S., Xue, W.-H., Jian, L.-Y., & Meng, F.-H. (2022). Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway. European Journal of Medicinal Chemistry, 237, 114325. URL:[Link]
Targeting HER2 and the EMT Pathway: A Technical Guide to HER2-IN-9 in Cancer Cell Proliferation Inhibition
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
The development of small-molecule inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2) remains a cornerstone of targeted oncology. HER2-IN-9 (identified as Compound Q7j in its foundational synthesis) represents a highly selective, orally active HER2 inhibitor[1]. Derived by retaining the (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole fragment of the established inhibitor Mubritinib, HER2-IN-9 was engineered to maximize anti-proliferative efficacy while minimizing off-target cytotoxicity[1].
Unlike broad-spectrum tyrosine kinase inhibitors, HER2-IN-9 exerts its anti-cancer effects through a dual mechanism: direct suppression of HER2 phosphorylation and subsequent blockade of the Epithelial-Mesenchymal Transition (EMT) pathway[2]. This whitepaper details the mechanistic grounding, quantitative profiling, and self-validating experimental protocols required to effectively utilize HER2-IN-9 in preclinical oncology research.
Mechanistic Grounding: The HER2-EMT Axis
To utilize HER2-IN-9 effectively, researchers must understand the causality between HER2 inhibition and metastasis suppression. In HER2-amplified breast cancers (e.g., the SKBR3 cell line), constitutive HER2 kinase activity drives the EMT pathway. This transition is characterized by the loss of cell-cell adhesion and the acquisition of migratory capabilities.
HER2-IN-9 acts as a potent inhibitor of HER2 phosphorylation (IC50 = 30 nM) without inducing the degradation of total HER2 protein[2]. By halting this kinase activity, HER2-IN-9 triggers a downstream cascade:
-
Transcription Factor Suppression: Downregulates Snail and β-catenin[2].
-
Mesenchymal Reversal: Decreases the expression of mesenchymal markers like Vimentin and N-cadherin[2].
-
Epithelial Restoration: Upregulates E-cadherin, restoring cellular adhesion and inhibiting migration[3].
-
Apoptosis Induction: Elevates cleaved-caspase 3 levels, driving the cell toward programmed death[2].
Caption: Mechanism of Action: HER2-IN-9 suppresses HER2 phosphorylation, reversing EMT and inducing apoptosis.
Quantitative Profiling: Efficacy and Selectivity
A hallmark of a high-quality targeted therapeutic is a wide therapeutic window. HER2-IN-9 demonstrates profound selectivity for cancer cells over normal epithelial cells[1]. The table below synthesizes the quantitative in vitro data across various cell lines[3],[2].
| Cell Line | Tissue / Phenotype | IC50 Range (μM) | Mechanistic Significance |
| SKBR3 | Breast Cancer (HER2+) | 0.05 - 12.17 | Highly sensitive due to oncogene addiction to HER2 signaling. |
| MCF7 | Breast Cancer (HER2-low) | 0.05 - 12.17 | Moderate sensitivity; demonstrates baseline anti-proliferative activity. |
| A549 / HEPG2 | Lung / Liver Cancer | 0.05 - 12.17 | Indicates broader applicability across RTK-driven solid tumors. |
| MCF-10A | Normal Breast Epithelial | 15.40 - 26.95 | Establishes the toxicity threshold. High IC50 confirms low systemic toxicity. |
Note: The biochemical IC50 for direct HER2 target inhibition is 0.03 μM (30 nM)[3].
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide application scientists in troubleshooting and data interpretation.
Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)
Objective: Determine the IC50 of HER2-IN-9 in SKBR3 cells. Rationale: CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to a soluble formazan dye. The amount of dye is directly proportional to the number of living cells, providing a highly sensitive readout for anti-proliferative effects.
-
Cell Seeding: Seed SKBR3 cells at 5×103 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS.
-
Causality: Seeding density is critical. Over-confluent cells will enter the stationary phase, masking the anti-proliferative effects of the inhibitor.
-
-
Compound Preparation: Dissolve HER2-IN-9 in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0 to 60 nM[2].
-
Causality: Ensure final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity, which would confound the IC50 calculation.
-
-
Incubation: Treat cells for 24 hours at 37°C in a 5% CO2 incubator[2].
-
Readout: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control (0.1% DMSO).
Protocol 2: Immunoblotting for EMT Pathway Validation
Objective: Confirm on-target inhibition of HER2 and subsequent EMT reversal.
-
Lysis: Lyse treated SKBR3 cells (0, 20, 40, 60 nM HER2-IN-9 for 24h) using RIPA buffer supplemented with protease and phosphatase inhibitors[2].
-
Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate p-HER2 during lysis, resulting in false-negative target engagement data.
-
-
Protein Quantification & Separation: Quantify using a BCA assay. Load equal amounts of protein (e.g., 30 μg) onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Probing: Probe for p-HER2, total HER2, E-cadherin, N-cadherin, Vimentin, Snail, and β-catenin[2]. Use GAPDH or β-actin as a loading control.
-
Causality: Probing for both p-HER2 and total HER2 is the self-validating step. A reduction in p-HER2 with unchanged total HER2 proves the compound acts as a kinase inhibitor rather than a degrader (PROTAC-like)[2].
-
Caption: In Vitro Screening Workflow: Parallel assays ensure comprehensive validation of proliferation and EMT.
In Vivo Efficacy & Pharmacodynamics
Transitioning from in vitro to in vivo requires careful model selection. For HER2-IN-9, the SKBR3 orthotopic xenograft model is the gold standard[2].
-
Model Causality: Injecting SKBR3 cells directly into the mammary fat pad (orthotopic) rather than subcutaneously provides the necessary stromal microenvironment. This is critical because the EMT pathway and tumor migration are heavily influenced by local extracellular matrix interactions.
-
Dosing Regimen: Oral administration (p.o.) of 30 mg/kg every two days[2].
-
Pharmacodynamic Readout: Following the study, tumors must be excised and subjected to immunohistochemistry (IHC). Staining for cleaved-caspase 3 provides self-validating proof that tumor growth inhibition is driven by apoptosis rather than mere cytostasis[2]. Furthermore, the lack of noticeable toxic effects at this dosage confirms the favorable therapeutic window observed in the in vitro MCF-10A assays[2].
References
-
Xin-Yang Li, et al. "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." European Journal of Medicinal Chemistry, Volume 237, 5 July 2022, 114325. URL:[Link]
Sources
Decoding HER2-IN-9: A Technical Whitepaper on Targeting the EMT Pathway in HER2-Positive Breast Cancer
Executive Summary & Nomenclature Clarification
The development of small-molecule inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2) has fundamentally altered the landscape of breast cancer oncology. However, acquired resistance—often driven by phenotypic switching via the Epithelial-Mesenchymal Transition (EMT)—remains a critical bottleneck.
This technical guide focuses on HER2-IN-9 (specifically Compound Q7j, derived from the Mubritinib fragment (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole)[1]. With an IC₅₀ of 0.03 μM (30 nM), this orally active inhibitor distinguishes itself not merely by halting proliferation, but by actively suppressing the EMT signaling cascade[2].
Note on Nomenclature: In early-stage research, "HER2-IN-9" (MCE Cat. No. HY-143323) refers to the EMT-targeting compound Q7j[1][2]. This must be carefully distinguished from the structurally distinct dual-kinase inhibitor "EGFR/HER2-IN-9" (Compound 1, MCE Cat. No. HY-153111), which possesses an IC₅₀ of 14 nM for HER2 and 3.2 nM for EGFR[3]. This guide strictly focuses on the former.
Mechanistic Rationale: Disrupting the EMT Axis
As application scientists, we cannot look at kinase inhibitors merely as "off switches" for cell viability; we must evaluate their downstream phenotypic consequences. In HER2-amplified breast cancers (e.g., SKBR3 cell lines), constitutive HER2 phosphorylation drives a mesenchymal phenotype characterized by high motility and invasiveness.
HER2-IN-9 operates through a highly specific mechanistic cascade[1][2]:
-
Target Engagement: It binds to HER2, significantly suppressing the expression of phosphorylated HER2 (p-HER2) without altering total HER2 protein levels.
-
Transcriptional Repression: The drop in p-HER2 downregulates the transcription factor Snail and the intracellular signal transducer β-catenin.
-
Phenotypic Reversal: This downregulation triggers a decrease in mesenchymal markers (N-cadherin, Vimentin) and a restorative upregulation of the epithelial marker (E-cadherin), effectively halting tumor migration.
Mechanistic pathway of HER2-IN-9 inhibiting EMT and metastasis via p-HER2 suppression.
Quantitative Profiling & Efficacy Data
To establish a self-validating baseline for your laboratory's internal controls, refer to the following quantitative benchmarks established for HER2-IN-9[1][2].
| Parameter | Metric / Target | Observed Value | Causality / Relevance |
| Enzymatic Inhibition | HER2 IC₅₀ | 0.03 μM (30 nM) | High-affinity binding to the kinase domain. |
| In Vitro Efficacy | SKBR3 (HER2+) Proliferation | IC₅₀ ranges 0.05 - 12.17 μM | Validates target dependency in HER2-amplified lines. |
| Cytotoxicity (Normal) | MCF-10A Proliferation | IC₅₀ ranges 15.4 - 26.95 μM | Demonstrates a favorable therapeutic window. |
| In Vivo Dosing | Oral Administration (Mice) | 30 mg/kg (q.o.d) | Achieves systemic exposure sufficient for tumor regression. |
Self-Validating Experimental Protocols
A protocol is only as good as its internal logic. Below are the step-by-step methodologies for evaluating HER2-IN-9, explicitly detailing the causality behind experimental choices to ensure data integrity.
Protocol A: Mechanistic Validation via EMT Marker Profiling
The "Why": Relying solely on Transwell migration assays is phenomenological. To prove that HER2-IN-9 actively reverses the mesenchymal phenotype, we must probe for both upstream drivers (p-HER2) and downstream effectors (Snail, β-catenin, E-cadherin)[2].
-
Cell Seeding: Plate SKBR3 cells in 6-well plates at a density of 3×105 cells/well. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with HER2-IN-9 at a concentration gradient (0, 15, 30, and 60 nM) for 24 hours[2]. Logic: 60 nM represents 2×IC50 , ensuring complete target saturation without inducing immediate off-target necrosis.
-
Lysis & Extraction: Lyse cells using RIPA buffer supplemented strictly with both protease and phosphatase inhibitors. Logic: Phosphatase inhibitors are non-negotiable here; without them, transient p-HER2 signals will be lost during extraction.
-
Immunoblotting: Run standard SDS-PAGE. Probe with primary antibodies against p-HER2, total HER2, β-catenin, Snail, Vimentin, and E-cadherin.
-
Validation Check: Total HER2 levels should remain constant across all lanes. A drop in total HER2 indicates non-specific toxicity or protein degradation, invalidating the p-HER2 reduction data[2].
Protocol B: In Vivo Orthotopic Xenograft Model
The "Why": Subcutaneous models fail to mimic the complex stromal interactions required for EMT. By injecting SKBR3 cells directly into the mammary fat pad, we create a self-validating system where tumor growth and local invasion are governed by the native microenvironment[1].
-
Formulation: Dissolve HER2-IN-9 in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and 45% Saline to yield a clear solution[4]. Logic: DMSO ensures initial dissolution; PEG/Tween prevents precipitation in the gastrointestinal tract; Saline provides isotonicity.
-
Inoculation: Inject 5×106 SKBR3 cells suspended in Matrigel into the right standard mammary fat pad of female BALB/c nude mice.
-
Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups.
-
Dosing Regimen: Administer HER2-IN-9 via oral gavage at 30 mg/kg every two days (q.o.d)[2].
-
Endpoint Analysis: Harvest tumors for Immunohistochemistry (IHC). Probe for cleaved-caspase 3 to confirm that tumor shrinkage is driven by apoptotic pathways rather than mere cytostasis[2].
Self-validating preclinical workflow for evaluating HER2-IN-9 efficacy.
Conclusion & Future Perspectives
HER2-IN-9 represents a highly targeted approach to overcoming kinase inhibitor resistance by directly attacking the EMT axis[1]. By specifically downregulating p-HER2 and its downstream mesenchymal drivers (Snail, β-catenin)[2], it forces breast cancer cells back into a less invasive epithelial state. For drug development professionals, integrating HER2-IN-9 into preclinical pipelines requires rigorous adherence to orthotopic modeling and strict phosphatase preservation during mechanistic assays.
References
-
Title: Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway Source: European Journal of Medicinal Chemistry (Li XY, et al., 2022) URL: [Link]
Sources
- 1. Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Chemical Scaffold of HER2-IN-9: A Mechanistic and Structural Analysis of Next-Generation HER2 Inhibition
Executive Summary
The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for HER2-amplified malignancies. However, the rapid emergence of acquired resistance—often mediated by secondary kinase domain mutations or compensatory signaling—demands continuous evolution of TKI chemical scaffolds[1]. This technical whitepaper provides an in-depth analysis of HER2-IN-9 and its structural analog EGFR/HER2-IN-9 (CAS: 1637253-79-2)[2]. By dissecting the pharmacophore architecture, mechanistic causality, and self-validating experimental workflows, this guide equips drug development professionals with the foundational knowledge required to leverage this scaffold in preclinical oncology research.
Structural Novelty & Pharmacophore Architecture
The chemical scaffold of the HER2-IN-9 class represents a masterclass in rational drug design, specifically engineered to overcome ATP-competitive displacement by utilizing covalent binding kinetics.
The Quinazoline Core and Covalent Warhead
The structural backbone of EGFR/HER2-IN-9 (Molecular Formula: C25H25ClFN5O4 , MW: 513.96) relies on a highly optimized 4-anilinoquinazoline core [3]. This core mimics the adenine ring of ATP, allowing the molecule to anchor deeply within the hydrophobic hinge region of the kinase domain.
The true novelty of this scaffold lies in its functional appendages:
-
3-chloro-4-fluoroaniline Headgroup: Positioned at the 4-position of the quinazoline ring, this halogenated moiety maximizes Van der Waals interactions within the hydrophobic pocket, enhancing binding affinity and residence time.
-
Michael Acceptor (But-2-enamide): The inclusion of an acrylamide/but-2-enamide reactive group acts as a covalent warhead. It undergoes a Michael addition with the sulfhydryl group of conserved cysteine residues at the edge of the catalytic cleft (Cys805 in HER2, Cys797 in EGFR). This irreversible binding mechanism is the primary reason this scaffold retains potent efficacy against resistance mutations, such as the EGFR T790M gatekeeper mutation[2].
Quantitative Structure-Activity Relationship (SAR)
The subtle modifications in the scaffold dictate its target selectivity and potency. The table below summarizes the quantitative profiling of these inhibitors.
| Pharmacological Property | HER2-IN-9 | EGFR/HER2-IN-9 (Compound 1) |
| Primary Target(s) | HER2 | EGFR, EGFR T790M, HER2 |
| IC 50 (HER2 WT) | 0.03 μM (30 nM) | 14 nM |
| IC 50 (EGFR WT) | Not specified | 3.2 nM |
| IC 50 (EGFR T790M) | Not specified | 8.3 nM |
| Chemical Classification | Small Molecule TKI | Irreversible Quinazoline TKI |
| In Vivo Efficacy Dose | 30 mg/kg (Oral, q2d) | Not specified |
| Phenotypic Impact | Inhibits EMT & Migration | Broad-spectrum anti-proliferation |
Data synthesized from preclinical validation metrics[2],[4].
Mechanistic Causality: From Target Engagement to Phenotype
Inhibiting a kinase is only the first step; understanding the downstream phenotypic causality is what validates a drug's clinical potential. HER2-IN-9 does not degrade the HER2 receptor; rather, it completely abolishes its catalytic activity.
The Causality Chain:
-
Kinase Inhibition: HER2-IN-9 binds to the HER2 receptor, suppressing the expression of phosphorylated HER2 (p-HER2) without causing significant changes to total HER2 protein levels[4].
-
Signal Transduction Arrest: The lack of p-HER2 prevents the recruitment of downstream adapter proteins.
-
EMT Suppression: This signaling blockade directly downregulates key drivers of the Epithelial-Mesenchymal Transition (EMT) pathway, specifically β -catenin, Snail, and Vimentin[4].
-
Phenotypic Outcome: The suppression of EMT markers structurally stabilizes the cell membrane (via E-cadherin upregulation) and halts the migration and proliferation of aggressive breast cancer cells like SKBR3[4].
Fig 1. Mechanistic pathway of HER2-IN-9 inhibiting HER2 phosphorylation and downstream EMT signaling.
Self-Validating Experimental Protocols
To ensure scientific integrity, every experimental workflow evaluating HER2-IN-9 must be designed as a self-validating system. This means incorporating orthogonal readouts and strict control conditions to definitively prove that the observed phenotype is a direct result of on-target HER2 inhibition.
Protocol 1: In Vitro Target Engagement (TR-FRET Kinase Assay)
Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinazoline scaffolds.
-
Step 1: Prepare HER2-IN-9 stock in 100% DMSO. Causality: The highly hydrophobic quinazoline core requires pure DMSO for complete solubilization, preventing compound precipitation and false-negative IC 50 shifts[2].
-
Step 2: Perform serial dilutions (e.g., 0.1 nM to 10 μM) in kinase buffer, ensuring final DMSO concentration remains ≤ 1% to prevent solvent-induced protein denaturation.
-
Step 3: Incubate recombinant HER2 kinase domain with HER2-IN-9 for 60 minutes prior to adding ATP. Causality: Because the but-2-enamide warhead forms a covalent bond, pre-incubation is mandatory to allow the time-dependent irreversible binding kinetics to reach equilibrium.
-
Step 4: Add ATP and fluorescently labeled substrate; measure emission ratios. Calculate IC 50 using non-linear regression.
Protocol 2: Cellular Phenotypic & EMT Marker Analysis
Scientific Rationale: We utilize SKBR3 cells because they harbor natural HER2 gene amplification, providing a biologically accurate context for target engagement compared to artificially transfected models[4].
-
Step 1: Seed SKBR3 cells and treat with HER2-IN-9 (0–60 nM) for 24 hours[4].
-
Step 2 (Self-Validation): Perform Western Blotting for both p-HER2 and Total HER2 . Causality: If Total HER2 decreases, the compound is acting as a degrader (PROTAC-like) or inducing toxicity. True kinase inhibition is validated only when p-HER2 decreases while Total HER2 remains constant[4].
-
Step 3: Probe for EMT markers (E-cadherin, N-cadherin, β -catenin, Snail, Vimentin). A successful on-target effect will show an increase in E-cadherin and a simultaneous decrease in N-cadherin and Vimentin[4].
Protocol 3: In Vivo Orthotopic Xenograft Efficacy
Scientific Rationale: Subcutaneous models fail to replicate the tumor microenvironment. Orthotopic implantation into the mammary fat pad is strictly required to accurately assess the compound's ability to inhibit tumor migration and EMT-driven metastasis.
-
Step 1: Formulate HER2-IN-9 for oral administration. Causality: Transitioning from in vitro DMSO to an in vivo biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) is critical to ensure oral bioavailability and prevent gastrointestinal toxicity.
-
Step 2: Administer HER2-IN-9 orally at 30 mg/kg every two days (q2d) to mice bearing SKBR3 orthotopic tumors[4].
-
Step 3: Monitor tumor volume via caliper measurements and assess body weight bi-weekly to confirm the absence of systemic toxic effects[4].
Fig 2. Step-by-step experimental workflow for validating HER2-IN-9 efficacy from in vitro to in vivo.
Conclusion
The chemical scaffold of HER2-IN-9 and its dual-targeting counterpart EGFR/HER2-IN-9 represents a highly refined approach to kinase inhibition. By leveraging a quinazoline core for deep pocket penetration and a Michael acceptor for irreversible covalent binding, this scaffold successfully bypasses common resistance mechanisms. As demonstrated through rigorous, self-validating protocols, its ability to shut down HER2 phosphorylation directly translates to the suppression of the EMT pathway, halting tumor migration and growth in aggressive breast cancer models.
References
-
[1] National Institutes of Health (PMC). Comprehensive Profiling of EGFR/HER Receptors for Personalized Treatment of Gynecologic Cancers. Available at:[Link]
Sources
Application Note: Evaluating HER2-IN-9 Efficacy in SKBR3 Cell Models via EMT Pathway Modulation
Scientific Rationale & Executive Summary
The human epidermal growth factor receptor 2 (HER2) is a critical receptor tyrosine kinase (RTK) whose amplification drives aggressive breast cancer phenotypes. HER2-IN-9 (identified in literature as Compound Q7j) is a highly potent, orally active small-molecule HER2 inhibitor with an IC50 of 0.03 μM[1]. Synthesized as an oxazole derivative retaining the core pharmacophore of Mubritinib, it demonstrates superior efficacy in suppressing HER2-positive breast cancer proliferation and metastasis[2].
Unlike generic kinase inhibitors, HER2-IN-9 specifically targets the Epithelial-Mesenchymal Transition (EMT) pathway[2]. In SKBR3 cell models, treatment with HER2-IN-9 (0–60 nM for 24 hours) suppresses HER2 autophosphorylation without degrading total HER2 protein[1]. This targeted kinase inhibition downregulates mesenchymal drivers (β-catenin, Snail, Vimentin, N-cadherin) while restoring epithelial markers (E-cadherin), effectively arresting cell migration[1].
This application note provides a comprehensive, self-validating methodology for culturing SKBR3 cells and executing highly reproducible in vitro assays using HER2-IN-9.
Compound Profile & Target Data
To establish baseline expectations for your experimental design, the pharmacological parameters of HER2-IN-9 are summarized below.
| Parameter | Specification / Value | Biological Implication |
| Target | HER2 (ErbB2) Kinase | Specific binding prevents RTK autophosphorylation. |
| IC50 Value | 0.03 μM (30 nM) | High potency requires careful low-dose titration. |
| In Vitro Working Range | 0 – 60 nM (24 h exposure) | Optimal range for studying migration without inducing immediate apoptosis. |
| Downregulated Markers | p-HER2, β-catenin, Snail, Vimentin, N-cadherin | Reversal of the mesenchymal, highly motile phenotype. |
| Upregulated Markers | E-cadherin | Restoration of cell-cell adhesion (epithelial state). |
Experimental Workflows & Methodologies
As a Senior Application Scientist, I emphasize that robust data relies on understanding the causality behind each protocol step. The following workflows integrate self-validating controls to ensure data integrity.
Reagent Preparation & Storage
HER2-IN-9 is highly sensitive to repeated thermal cycling.
-
Reconstitution: Dissolve HER2-IN-9 powder in sterile, cell-culture grade DMSO to create a 10 mM stock solution.
-
Aliquoting (Causality): Divide the stock into 10–20 μL single-use aliquots. Store immediately at -80°C. Why? Repeated freeze-thaw cycles compromise the structural integrity of the oxazole derivative, leading to a false loss of potency[2].
-
Vehicle Control (Self-Validating Step): Always prepare a DMSO vehicle control matching the highest DMSO concentration in your treated samples (must remain <0.1% v/v). This validates that any observed cytotoxicity or EMT modulation is strictly drug-induced and not an artifact of solvent toxicity.
SKBR3 Cell Culture Standardization
SKBR3 is a human breast cancer cell line with natural HER2 gene amplification, making it the gold-standard in vitro model for this pathway[1].
-
Media: McCoy’s 5A modified medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Causality: SKBR3 cells possess high metabolic demands driven by HER2 overexpression. McCoy’s 5A is specifically formulated with high concentrations of amino acids and vitamins, which prevents premature cellular senescence and maintains baseline proliferation rates better than standard DMEM.
-
Passaging: Subculture at 70-80% confluency using 0.25% Trypsin-EDTA. Do not allow cells to overgrow, as contact inhibition will artificially alter baseline E-cadherin levels.
Protocol: Transwell Migration Assay
To prove that HER2-IN-9 inhibits migration via EMT modulation, we must decouple migration from cell death.
-
Preparation: Starve SKBR3 cells in serum-free McCoy’s 5A for 12 hours prior to the assay to synchronize the cell cycle.
-
Seeding: Harvest and resuspend cells in serum-free media containing either Vehicle (DMSO) or HER2-IN-9 (e.g., 20 nM, 40 nM, 60 nM)[1]. Seed 5×104 cells into the upper chamber of a Transwell insert (8 μm pore size).
-
Gradient Formation: Add McCoy’s 5A containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation & Fixation: Incubate for 24 hours at 37°C. Remove non-migrated cells from the upper membrane with a cotton swab. Fix migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Self-Validating System: Concurrently run a CCK-8 cell viability assay in a 96-well plate using the exact same drug concentrations (0-60 nM) for 24 hours. Validation: If viability remains >90% but Transwell migration is reduced by >50%, you have successfully validated that the anti-migratory effect is functionally independent of general cytotoxicity.
Protocol: Western Blotting for p-HER2 & EMT Markers
Capturing the transient state of phosphorylated proteins requires strict biochemical discipline.
-
Lysis (Causality): Lyse cells strictly on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and NaF). Why? Without phosphatase inhibitors, endogenous cellular phosphatases will rapidly dephosphorylate p-HER2 during the lysis process, yielding false-negative target engagement data.
-
Protein Quantification: Use a BCA assay to ensure exactly 30 μg of protein is loaded per well.
-
Probing (Self-Validating System): Probe the membrane for both p-HER2 and Total HER2. HER2-IN-9 inhibits the phosphorylation of HER2 without significantly changing total HER2 protein levels[1]. If your Total HER2 signal drops significantly alongside p-HER2, it indicates non-specific protein degradation or global translational shutdown, invalidating the claim of specific kinase inhibition.
-
EMT Panel: Probe for E-cadherin, N-cadherin, Vimentin, and Snail[1]. Use GAPDH as the loading control.
Expected Quantitative Outcomes
When adhering to the protocols above, researchers should expect the following quantitative shifts in SKBR3 cells treated with 60 nM HER2-IN-9 for 24 hours.
| Assay / Biomarker | Expected Change vs. Vehicle | Mechanistic Interpretation |
| p-HER2 / Total HER2 Ratio | >70% Decrease | Successful target engagement and kinase inhibition. |
| E-cadherin Expression | >2-fold Increase | Restoration of epithelial cell-cell adhesion junctions. |
| Vimentin / N-cadherin | >50% Decrease | Suppression of the invasive mesenchymal phenotype. |
| Transwell Cell Migration | >60% Reduction | Functional inhibition of metastatic capability. |
Pathway Visualization
The following diagram maps the specific nodes where HER2-IN-9 intervenes in the SKBR3 cellular signaling cascade.
Mechanism of HER2-IN-9 inhibiting EMT-mediated migration in SKBR3 cells.
References
-
Xin-Yang Li, Xin-Hua Qian, Ju Zhu, et al. "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." European Journal of Medicinal Chemistry, Volume 237, 2022, 114325. URL:[Link]
Sources
Application Notes and Protocols for Developing a High-Throughput Screen with Her2-IN-9
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[1][2] Amplification or overexpression of the HER2 gene is a key driver in the pathogenesis of several cancers, most notably in 15-20% of breast cancers, where it is associated with aggressive disease and poor prognosis.[3][4][5] HER2 activation, often through heterodimerization with other EGFR family members like HER3, initiates a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and RAS/MEK/MAPK pathways, which promote tumorigenesis.[1][6][7][8] This makes HER2 a prime target for therapeutic intervention.[9]
Her2-IN-9 is a potent, orally active inhibitor of HER2 with a reported IC50 value of 0.03 μM.[10] It has been shown to inhibit the proliferation and migration of HER2-positive breast cancer cells, making it an excellent reference compound for the development of high-throughput screening (HTS) assays aimed at discovering novel HER2 inhibitors.[10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based high-throughput screens to identify and characterize new chemical entities targeting HER2. We will detail the principles, protocols, and data analysis workflows, using Her2-IN-9 as a control to ensure assay validity and performance.
The HER2 Signaling Network
Understanding the signaling landscape of HER2 is fundamental to designing a relevant screening assay. HER2, upon dimerization, activates its intracellular kinase domain, leading to autophosphorylation of tyrosine residues.[5] These phosphotyrosines serve as docking sites for adaptor proteins, triggering downstream pathways that are critical for cancer cell proliferation and survival.[2][6]
Caption: High-Throughput Screening Cascade for HER2 Inhibitors.
Conclusion
The development of a robust and reliable high-throughput screen is the first critical step in the discovery of novel kinase inhibitors. [11]This guide provides a detailed framework for establishing both a primary biochemical AlphaScreen assay and a secondary cell-based proliferation assay to identify and validate inhibitors of the HER2 signaling pathway. By following these protocols, optimizing assay conditions, and implementing rigorous quality control measures such as the Z'-factor, researchers can confidently screen large compound libraries. [12]The use of a well-characterized reference compound like Her2-IN-9 is essential for validating assay performance and provides a benchmark against which new chemical matter can be judged, ultimately accelerating the journey from hit identification to lead optimization.
References
- Overview of the HER2 signaling pathway. Unlike the other EGFR family of... - ResearchGate.
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. Available at: [Link]
-
Assay Development for High-Throughput Screening: Best Practices - Technology Networks. Available at: [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
AlphaScreen® - Berthold Technologies GmbH & Co.KG. Available at: [Link]
-
AlphaScreen | BMG LABTECH. Available at: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Pathophysiology and Molecular Pathways | Clinical Guidance - Healio. Available at: [Link]
-
Better metrics for comparing instruments and assays - Molecular Devices. Available at: [Link]
-
An AlphaScreen SureFire ® Phospho-ERK1/2 assay - BMG Labtech. Available at: [Link]
-
The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC. Available at: [Link]
-
HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness - MDPI. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. Available at: [Link]
-
How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. Available at: [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. Available at: [Link]
- Z-factors - BIT 479/579 High-throughput Discovery.
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]
-
On HTS: Z-factor. Available at: [Link]
-
A Cost-Effective and Robust Cell-Based Bioassay Method for Evaluating the Bioactivity of Trastuzumab-like Antibodies - PMC. Available at: [Link]
-
Building Up a High-throughput Screening Platform to Assess the Heterogeneity of HER2 Gene Amplification in Breast Cancers - PMC. Available at: [Link]
-
EZH2 Inhibitors Sensitize Breast Cancer to HER2 Kinase Inhibitors through Cooperative Effects on YAP and Proapoptotic Regulators - AACR Journals. Available at: [Link]
-
HER2 Inhibitors | Oncohema Key. Available at: [Link]
-
A novel HER2-targeting antibody 5G9 identified by large-scale trastuzumab-based screening exhibits potent synergistic antitumor activity - PMC. Available at: [Link]
-
The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies | IntechOpen. Available at: [Link]
Sources
- 1. healio.com [healio.com]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Building Up a High-throughput Screening Platform to Assess the Heterogeneity of HER2 Gene Amplification in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 Inhibitors | Oncohema Key [oncohemakey.com]
- 9. A novel HER2-targeting antibody 5G9 identified by large-scale trastuzumab-based screening exhibits potent synergistic antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Immunohistochemical Profiling of EMT Markers Following Her2-IN-9 Treatment
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative data structuring, and self-validating immunohistochemistry (IHC) protocols.
Scientific Rationale & Mechanistic Overview
Her2-IN-9 is a highly potent, orally active small-molecule inhibitor targeting the Human Epidermal Growth Factor Receptor 2 (HER2), exhibiting an IC₅₀ of 0.03 μM[1]. In HER2-amplified malignancies, such as the SKBR3 breast cancer model, the constitutive activation of HER2 drives aggressive tumor proliferation and metastasis.
Recent pharmacological evaluations demonstrate that Her2-IN-9 exerts its anti-metastatic effects by suppressing HER2 phosphorylation (p-HER2). This targeted inhibition systematically dismantles the downstream Epithelial-Mesenchymal Transition (EMT) signaling cascade[2]. EMT is a highly conserved cellular program where epithelial cells lose their apical-basal polarity and cell-cell adhesion, transitioning into a motile, invasive mesenchymal phenotype. This process is universally characterized by a "cadherin switch"—the downregulation of E-cadherin and the concurrent upregulation of N-cadherin and Vimentin[3].
By treating orthotopic xenograft models with Her2-IN-9, researchers can induce a Mesenchymal-to-Epithelial Transition (MET) phenotype. Validating this phenotypic shift requires rigorous, highly optimized Immunohistochemistry (IHC) to quantify the spatial and expression-level changes of core EMT biomarkers[4].
Mechanistic pathway of Her2-IN-9 inhibiting HER2 phosphorylation and downstream EMT-mediated migration.
Quantitative Data Summary: Expected Marker Dynamics
To establish a self-validating experimental system, researchers must multiplex targets that provide reciprocal validation. If Her2-IN-9 successfully inhibits EMT, E-cadherin must increase while Vimentin and N-cadherin decrease. Furthermore, the subcellular localization of these markers is as critical as their absolute expression levels.
Table 1: EMT Biomarker Profiling Post-Her2-IN-9 Treatment
| Biomarker | Phenotypic Role | Expected Her2-IN-9 Effect | Subcellular Localization | Recommended HIER Buffer |
| p-HER2 | Kinase Target | Strong Downregulation | Membranous | Citrate (pH 6.0) |
| E-cadherin | Epithelial Adhesion | Upregulation | Membranous | EDTA (pH 9.0) |
| N-cadherin | Mesenchymal Adhesion | Downregulation | Membranous | Citrate (pH 6.0) |
| Vimentin | Mesenchymal Cytoskeleton | Downregulation | Cytoplasmic | Citrate (pH 6.0) |
| Snail | EMT Transcription Factor | Downregulation | Nuclear | EDTA (pH 9.0) |
| β-catenin | Adhesion / Transcription | Relocation to Membrane | Membranous / Nuclear | EDTA (pH 9.0) |
Experimental Workflow & Causality
Step-by-step immunohistochemistry workflow for evaluating EMT markers in FFPE tissue sections.
Optimized IHC Protocol for EMT Markers
This protocol is optimized for Formalin-Fixed Paraffin-Embedded (FFPE) xenograft tumor tissues. As an Application Scientist, I emphasize the causality behind each step to empower researchers to troubleshoot effectively.
Step 1: Deparaffinization and Rehydration
Causality: Formalin fixation preserves tissue morphology but embeds it in hydrophobic paraffin wax. Antibodies are aqueous; therefore, the wax must be completely removed and the tissue rehydrated to allow reagent penetration.
-
Bake slides at 60°C for 1 hour to melt excess paraffin.
-
Submerge in Xylene (3 washes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100%, 95%, 70%, and 50% (3 minutes each).
-
Rinse gently in running distilled water for 5 minutes.
Step 2: Heat-Induced Epitope Retrieval (HIER)
Causality: Formalin creates methylene bridges that cross-link proteins, masking the 3D structure of epitopes. Heat combined with specific pH buffers breaks these bridges. Calcium-dependent adhesion molecules like E-cadherin often require a high pH (EDTA pH 9.0) to fully unmask, whereas structural proteins like Vimentin respond well to low pH (Citrate pH 6.0).
-
Transfer slides to a slide rack and submerge in the appropriate pre-heated retrieval buffer (See Table 1).
-
Heat in a microwave or decloaking chamber at 95-100°C for 15 minutes.
-
Critical Step: Allow the slides to cool slowly at room temperature for 30 minutes. Rapid cooling causes tissue shock and can refold proteins, re-masking the epitopes.
Step 3: Endogenous Peroxidase and Protein Blocking
Causality: Highly vascularized tumors contain red blood cells rich in endogenous peroxidases. If not quenched, these will react with the DAB substrate, causing false-positive brown background staining. BSA blocks non-specific Fc-receptor binding sites on the tissue.
-
Incubate slides in 3% H₂O₂ in methanol for 10 minutes at room temperature.
-
Wash in 1X PBS with 0.1% Tween-20 (PBST) 3 times for 5 minutes.
-
Incubate with 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum for 1 hour at room temperature. Do not wash after this step; simply tap off the excess.
Step 4: Primary Antibody Incubation
Causality: Incubating at 4°C overnight slows down reaction kinetics. This allows high-affinity specific binding to reach equilibrium while minimizing low-affinity, off-target binding, resulting in a cleaner signal-to-noise ratio.
-
Dilute primary antibodies (e.g., Anti-E-cadherin, Anti-Vimentin) in 1% BSA/PBST according to the manufacturer's validated dilution factor.
-
Apply 100-200 μL per slide, ensuring complete tissue coverage.
-
Incubate in a humidified chamber at 4°C overnight (12-16 hours).
Step 5: Polymer-HRP Secondary Antibody and DAB Detection
Causality: Polymer-based secondary antibodies amplify the signal without the steric hindrance of traditional Avidin-Biotin complexes. The HRP enzyme oxidizes the DAB substrate, precipitating a permanent brown chromogen at the site of the target antigen.
-
Wash slides in PBST 3 times for 5 minutes.
-
Apply the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash in PBST 3 times for 5 minutes.
-
Apply the DAB substrate working solution. Monitor under a brightfield microscope (typically 1-5 minutes).
-
Stop the reaction immediately by plunging slides into distilled water once the desired brown intensity is reached.
Step 6: Counterstaining and Mounting
Causality: DAB provides no cellular context. Hematoxylin stains nucleic acids blue, providing morphological contrast to differentiate between nuclear targets (e.g., Snail) and membranous targets (e.g., E-cadherin).
-
Counterstain with Mayer’s Hematoxylin for 1-2 minutes.
-
Rinse in running tap water until the water runs clear.
-
"Blue" the nuclei by dipping in 0.1% Sodium Bicarbonate or Scott's Tap Water for 30 seconds.
-
Dehydrate through graded ethanols (70%, 95%, 100%) and clear in Xylene.
-
Mount with a permanent, resinous mounting medium and a coverslip.
Data Analysis: The H-Score Method
To quantify the IHC results of Her2-IN-9 efficacy, utilize the Histological Score (H-Score) method. This provides a continuous variable for statistical comparison between vehicle and treatment groups.
H-Score Formula: H-Score = (1 × % weakly stained cells) + (2 × % moderately stained cells) + (3 × % strongly stained cells)
-
Range: 0 to 300.
-
Validation: A successful Her2-IN-9 treatment will yield a statistically significant decrease in the H-Score for Vimentin and N-cadherin, and a significant increase in the H-Score for E-cadherin compared to the vehicle control group.
References
-
Xin-Yang Li, et al. (2022). "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." European Journal of Medicinal Chemistry, 237, 114325. Available at:[Link]
-
Ozden Oz, et al. (2024). "Comprehensive Immunohistochemical Analysis of Epithelial-Mesenchymal Transition Biomarkers in the Invasive Micropapillary Cancer of the Breast." International Journal of Breast Cancer, 2024:2350073. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Immunohistochemical Analysis of Epithelial–Mesenchymal Transition Biomarkers in the Invasive Micropapillary Cancer of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Optimizing Her2-IN-9 concentration for maximum efficacy
Welcome to the Her2-IN-9 Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the pharmacological nuances of Her2-IN-9 (Compound Q7j). Optimizing small-molecule inhibitors requires more than just following a protocol; it requires a fundamental understanding of the compound’s biochemical interactions, solubility constraints, and downstream signaling effects.
This guide provides a self-validating framework for your experiments, ensuring that every concentration adjustment and formulation choice is grounded in mechanistic causality.
Pharmacological Profile & Quantitative Data
Before troubleshooting, it is critical to establish the baseline quantitative metrics for Her2-IN-9. The table below summarizes the validated parameters required for both in vitro and in vivo applications.
| Parameter | Validated Value | Mechanistic Rationale |
| Target | HER2 Receptor | Binds the kinase domain to block phosphorylation. |
| Biochemical IC₅₀ | 0.03 μM (30 nM) | Concentration required to inhibit 50% of HER2 kinase activity in cell-free assays [1]. |
| In Vitro Working Range | 30 nM – 60 nM | Accounts for cellular membrane permeability; 60 nM ensures near-complete target engagement in SKBR3 cells without off-target toxicity [1]. |
| In Vivo Dosing | 30 mg/kg (PO) | Administered orally every two days. Balances tumor penetration with systemic clearance [1]. |
| Stock Storage | -80°C (6 months) | Prevents spontaneous degradation and precipitation in DMSO [2]. |
Mechanism of Action: The HER2-EMT Axis
To optimize efficacy, you must understand how Her2-IN-9 exerts its anti-migratory effects. The compound does not merely kill cells; it fundamentally alters their phenotype by suppressing the Epithelial-Mesenchymal Transition (EMT) pathway. By blocking HER2 phosphorylation (p-HER2), Her2-IN-9 downregulates mesenchymal transcription factors (Snail, β-catenin), which restores E-cadherin expression and halts cell migration[1].
Figure 1: Mechanism of Her2-IN-9 inhibiting the HER2-EMT signaling axis to halt cell migration.
Troubleshooting & FAQs
Q1: I am applying 10 nM Her2-IN-9 to my SKBR3 cultures, but I am not seeing significant inhibition of cell migration. Why? A: This is a classic case of confusing the biochemical IC₅₀ with the cellular working concentration. While the cell-free IC₅₀ is 30 nM [1], applying 10 nM to a live cell culture is insufficient due to restricted membrane permeability, intracellular degradation, and protein binding in the culture media. To achieve maximum efficacy, you must titrate the concentration between 30 nM and 60 nM for 24 hours. At 60 nM, the compound effectively suppresses p-HER2 and halts migration without inducing off-target cytotoxicity in normal cells (e.g., MCF7-10A) [1].
Q2: My Her2-IN-9 stock precipitates immediately when I dilute it in PBS for in vivo oral gavage. How do I optimize the vehicle? A: Her2-IN-9 is highly lipophilic. Introducing a DMSO stock directly into an aqueous buffer like PBS causes rapid hydrophobic aggregation (crashing out). To maintain the compound in a stable micellar solution for a 30 mg/kg dose, you must use a co-solvent step-down approach. We recommend a formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2]. The PEG300 and Tween-80 act as surfactants to shield the hydrophobic core of the molecule before it encounters the aqueous saline.
Q3: How do I validate that the anti-migratory effect I am observing is specifically due to EMT pathway modulation, rather than general compound toxicity? A: A robust experiment must be self-validating. If Her2-IN-9 is working on-target, it will leave a specific biochemical footprint. You must run a Western blot on your lysates after a 24-hour, 60 nM treatment. You are looking for an inverse relationship in EMT markers: E-cadherin must increase (indicating a return to the epithelial state), while N-cadherin, Vimentin, Snail, and β-catenin must decrease [1]. If migration stops but these markers remain unchanged, your concentration is likely too high and causing non-specific cytotoxicity.
Q4: I noticed a loss of potency in my in vitro assays after a few weeks. How should I handle the stock solution? A: Her2-IN-9 is susceptible to freeze-thaw degradation. Repeated temperature cycling introduces condensation, which hydrolyzes the compound. Upon receiving the lyophilized powder, reconstitute it in pure DMSO to a high-concentration master stock (e.g., 10 mM). Immediately aliquot this into single-use vials and store them at -80°C . Under these conditions, the compound remains stable for up to 6 months [2].
Standard Operating Procedures (SOPs)
SOP 1: Preparation of In Vivo Dosing Solution (2.5 mg/mL)
This protocol yields a clear, stable solution for a 30 mg/kg oral dose in a standard murine orthotopic xenograft model.
-
Master Stock Preparation: Dissolve Her2-IN-9 powder in pure DMSO to create a 25.0 mg/mL stock. Vortex until completely clear.
-
Primary Solubilization: Transfer 100 μL of the DMSO stock into a clean microcentrifuge tube. Add 400 μL of PEG300. Vortex vigorously for 30 seconds. Causality: PEG300 prevents the lipophilic compound from aggregating.
-
Surfactant Addition: Add 50 μL of Tween-80 to the mixture. Pipette up and down to mix evenly. Causality: Tween-80 forms micelles around the compound.
-
Aqueous Dilution: Slowly add 450 μL of sterile Saline drop-by-drop while gently vortexing. Adjusting the final volume to 1 mL yields a 2.5 mg/mL working solution [2].
-
Administration: Administer orally (PO) every two days. Do not store the final aqueous mixture; prepare fresh before each dose.
SOP 2: In Vitro Transwell Migration Assay Validation
This protocol isolates the anti-migratory efficacy of Her2-IN-9 from its anti-proliferative effects.
-
Cell Seeding: Harvest SKBR3 cells and resuspend them in serum-free DMEM. Seed 5×104 cells into the upper chamber of a Transwell insert (8 μm pore size).
-
Chemoattractant Placement: Fill the lower chamber with DMEM containing 10% Fetal Bovine Serum (FBS).
-
Inhibitor Treatment: Add Her2-IN-9 directly to the upper chamber to achieve final concentrations of 0 nM (Vehicle), 30 nM, and 60 nM.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for exactly 24 hours.
-
Fixation & Staining: Carefully swab the top of the membrane with a cotton swab to remove non-migrated cells. Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Image under a microscope and count the cells in 5 random fields per insert.
Experimental Optimization Workflow
Figure 2: Stepwise validation workflow for Her2-IN-9 experiments.
References
- Li, X.-Y., Qian, X.-H., Zhu, J., Li, Y.-H., Lin, Q.-Q., Li, S., Xue, W.-H., Jian, L.-Y., & Meng, F.-H. (2022). Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway. European Journal of Medicinal Chemistry.
- MedChemExpress.
Technical Support Center: HER2-IN-9 Application & Troubleshooting Guide
Welcome to the HER2-IN-9 Technical Support Center . As researchers transition from broad-spectrum kinase inhibitors to targeted therapies in oncology, understanding the exact pharmacological profile of your compounds is critical. HER2-IN-9 is widely utilized as an orally active inhibitor of HER2-positive breast cancer cell proliferation[1]. However, its structural properties result in significant, often overlooked, off-target interactions—most notably with the Epidermal Growth Factor Receptor (EGFR)[2].
This guide is designed by application scientists to help you troubleshoot unexpected phenotypes, validate your signaling assays, and isolate true HER2-mediated mechanisms from off-target artifacts.
Section 1: Mechanism & Specificity FAQs
Q: I am using HER2-IN-9 to study HER2 signaling, but I am observing significant cell death in my HER2-negative control cell lines (e.g., A549). Is the compound toxic? A: The cell death you are observing is likely not general toxicity, but rather a potent off-target pharmacological effect. While HER2-IN-9 is designated as a HER2 inhibitor (IC50 ~14–30 nM)[1][2], biochemical profiling reveals that it acts as a dual inhibitor, suppressing wild-type EGFR with an IC50 of 3.2 nM and the EGFRT790M mutant at 8.3 nM[2]. Because it inhibits EGFR at lower concentrations than HER2, applying standard HER2-targeting doses (e.g., 50–100 nM) will completely ablate EGFR signaling. If your control cell lines rely on EGFR for survival (such as A549 lung cancer cells), they will undergo apoptosis[1].
Q: How does HER2-IN-9 affect the Epithelial-Mesenchymal Transition (EMT) pathway, and how can I prove this is HER2-dependent? A: HER2-IN-9 exerts its anti-migratory effects by suppressing the EMT pathway. Treatment downregulates mesenchymal markers (β-catenin, Snail, and Vimentin) while upregulating the epithelial marker E-cadherin[1]. To prove this is strictly HER2-dependent and not an artifact of EGFR inhibition, you must perform a target deconvolution assay (detailed in Section 3) using selective ligands to isolate the receptor axes.
Section 2: Quantitative Data & Kinase Profiling
To accurately design your dosing regimens, refer to the biochemical and cellular profiling data below. Note the inverted potency: the off-target (EGFR) is inhibited more strongly than the primary target (HER2).
| Target / Cell Line | Assay Type | IC50 Value | Phenotypic Consequence |
| EGFR (Wild-Type) | Biochemical | 3.2 nM | Off-target suppression of PI3K/MAPK[2] |
| EGFR (T790M Mutant) | Biochemical | 8.3 nM | Off-target suppression in resistant models[2] |
| HER2 | Biochemical | 14 nM - 30 nM | Primary target suppression[1][2] |
| SKBR3 (HER2+ Breast) | Cellular Viability | 0.05 - 12.17 μM | Inhibition of proliferation & migration[1] |
| Normal Cells (MCF-10A) | Cellular Viability | 15.4 - 26.95 μM | Baseline therapeutic window[1] |
Section 3: Troubleshooting Experimental Workflows
Target Deconvolution via Pharmacological Rescue
When using dual-inhibitors like HER2-IN-9, standard dose-response curves are insufficient. You must employ a self-validating system to prove causality. The following protocol isolates HER2 activity from EGFR activity using selective ligand stimulation.
Step 1: Cell Synchronization and Starvation
-
Action: Plate SKBR3 cells and serum-starve in 0.1% FBS media for 16 hours prior to treatment.
-
Causality: Fetal Bovine Serum (FBS) contains a highly variable mixture of growth factors that indiscriminately activate both EGFR and HER2 heterodimers. Starvation synchronizes the cell cycle and reduces basal kinase phosphorylation, ensuring that any subsequent signaling is strictly driven by the specific ligands you introduce.
Step 2: Pre-treatment with HER2-IN-9
-
Action: Treat cells with a titration of HER2-IN-9 (0, 5, 15, 30, and 60 nM) for 2 hours.
-
Causality: A 2-hour pre-incubation allows the inhibitor to fully occupy the intracellular ATP-binding pockets of the receptor tyrosine kinases before they are challenged with extracellular ligands.
Step 3: Selective Ligand Challenge (The Self-Validating Step)
-
Action: Split the treated wells into two parallel arms.
-
Arm A: Stimulate with EGF (50 ng/mL) for 15 minutes (Selectively activates EGFR homodimers).
-
Arm B: Stimulate with Neuregulin-1 (NRG1) (50 ng/mL) for 15 minutes (Selectively drives HER3/HER2 heterodimerization).
-
-
Causality: This creates an internal control matrix. If HER2-IN-9 is truly exhibiting off-target EGFR inhibition at low doses, you will see the EGF-induced signal (Arm A) disappear at 5 nM, while the NRG1-induced signal (Arm B) will persist until the concentration exceeds 15-30 nM.
Step 4: Western Blot Readout
-
Action: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Probe for p-EGFR (Tyr1068), p-HER2 (Tyr1221/1222), and downstream EMT markers (Snail, E-cadherin)[1][2].
-
Causality: Phospho-specific antibodies confirm receptor-level inhibition, while EMT markers confirm the downstream phenotypic translation of that inhibition.
Section 4: Pathway Visualization
The following diagram illustrates the signaling architecture targeted by HER2-IN-9. It highlights the critical convergence of the primary target (HER2) and the off-target (EGFR) onto the same downstream survival and EMT pathways, demonstrating why target deconvolution is necessary.
Mechanistic pathway of HER2-IN-9 highlighting primary and off-target kinase inhibition.
References
-
Li, X.-Y., et al. (2022). "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." European Journal of Medicinal Chemistry, 237, 114325.[Link]
Sources
Her2-IN-9 stability issues in long-term experiments
Welcome to the Technical Support Center for Her2-IN-9 , an orally active small-molecule HER2 inhibitor. As a Senior Application Scientist, I have designed this guide to address the nuanced stability challenges researchers face when using Her2-IN-9 in long-term in vitro and in vivo assays.
Unlike standard biologicals, small-molecule kinase inhibitors are highly susceptible to micro-environmental factors such as solvent hygroscopy, aqueous oxidation, and protein binding[1]. This guide moves beyond basic instructions to explain the causality behind experimental failures, providing self-validating protocols to ensure the scientific integrity of your data.
Part 1: Mechanism of Action & Pathway Dynamics
Her2-IN-9 is a potent inhibitor of the HER2 receptor (IC50 = 0.03 μM) that suppresses the proliferation and migration of HER2-positive breast cancer cells (e.g., SKBR3, MCF7)[2]. In long-term assays, its primary mechanism involves the sustained suppression of the Epithelial-Mesenchymal Transition (EMT) pathway, upregulating E-cadherin while downregulating N-cadherin, Vimentin, and Snail[2].
Figure 1: Her2-IN-9 Mechanism of Action and EMT Pathway Suppression.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does Her2-IN-9 lose its anti-proliferative efficacy after 72 hours in cell culture? The Causality: Small molecule kinase inhibitors like Her2-IN-9 undergo gradual degradation in aqueous cell culture media at 37°C due to oxidation and interactions with serum proteins (e.g., BSA in Fetal Bovine Serum)[1]. Over 72 hours, the effective "free" concentration of the drug drops below the therapeutic threshold required to maintain HER2 suppression. The Solution: Do not rely on a single bolus dose for assays lasting longer than 48 hours. Implement a media replenishment strategy (see Protocol 2) where 50% of the media is exchanged with freshly spiked Her2-IN-9 media every 48-72 hours.
Q2: I observe micro-precipitates when adding Her2-IN-9 to my culture media. How do I prevent this? The Causality: This is caused by "DMSO shock." Her2-IN-9 is highly hydrophobic. When a highly concentrated DMSO stock is pipetted directly into aqueous media, the rapid phase transition causes localized supersaturation and immediate nucleation (precipitation) of the compound before it can disperse[3]. The Solution: Always perform a serial pre-dilution. Dilute the DMSO stock into a small volume of warmed (37°C) intermediate media, vortex immediately, and then add this intermediate solution dropwise to your final culture vessel.
Q3: My biological replicates are inconsistent after storing the stock solution for a month at -20°C. What is going wrong? The Causality: DMSO is highly hygroscopic. If the stock vial is opened repeatedly, it absorbs atmospheric moisture. This introduced water causes hydrolysis of the compound and reduces its solubility, leading to invisible micro-aggregates[4]. Furthermore, storage at -20°C is only stable for 1 month; for long-term stability, -80°C is required[5]. The Solution: Discard the compromised stock. Reconstitute fresh powder using newly opened anhydrous DMSO, and immediately aliquot into single-use vials before freezing at -80°C[4].
Part 3: Quantitative Stability Metrics
To ensure experimental reproducibility, adhere strictly to the following stability and storage parameters for Her2-IN-9[2][4][5].
| State / Environment | Storage Temperature | Maximum Shelf Life | Critical Handling Notes |
| Lyophilized Powder | -20°C | 3 Years | Store with desiccant; protect from light. |
| DMSO Stock Solution | -80°C | 6 Months | Aliquot immediately; zero freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | 1 Month | Prone to hygroscopic degradation if opened. |
| Aqueous Culture Media | 37°C | 48 - 72 Hours | Replenish media to maintain IC50 concentration. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Her2-IN-9 Master Stock
This protocol ensures maximum solubility and prevents hygroscopic degradation.
-
Equilibration: Remove the lyophilized Her2-IN-9 vial from -20°C storage and let it equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Reconstitution: Calculate the volume of solvent needed for a 10 mM stock. Inject freshly opened, anhydrous DMSO directly into the vial.
-
Validation Check (Self-Validating Step): Vortex for 30 seconds. Hold the vial against a light source. If the solution is perfectly clear, proceed. If micro-particles are visible, sonicate in a water bath at room temperature for 5 minutes until complete dissolution is achieved[4].
-
Aliquotting: Divide the master stock into 10 μL to 50 μL single-use aliquots in opaque or amber microcentrifuge tubes to protect from light degradation.
-
Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.
Protocol 2: Media Replenishment Strategy for Long-Term Cell Culture
Use this workflow for migration, invasion, or long-term proliferation assays (e.g., 7-day SKBR3 xenograft/organoid models).
-
Thawing: Remove a single-use Her2-IN-9 aliquot from -80°C and thaw rapidly at room temperature. Discard any unused portion after the experiment; do not refreeze.
-
Pre-Dilution: Prepare a 10X working solution by diluting the stock into warmed (37°C) complete culture media. Vortex immediately. Validation Check: The media should remain optically clear with no cloudiness.
-
Application: Add the 10X solution dropwise to the culture vessel to reach the final 1X concentration (e.g., 60 nM for SKBR3 migration inhibition)[2]. Gently swirl the plate in a figure-eight motion to ensure homogenous distribution.
-
Replenishment Cycle: Every 48 hours, aspirate exactly 50% of the old media and replace it with fresh media containing a 1X concentration of Her2-IN-9. This maintains the steady-state pharmacokinetics of the inhibitor without starving the cells of autocrine factors.
Figure 2: Optimal Workflow for Her2-IN-9 Stock Preparation and Assay Replenishment.
References
Sources
Phase 1: Reagent Integrity & Physicochemical Troubleshooting
Welcome to the Technical Support Center for Her2-IN-9 (and its dual-targeting variant EGFR/HER2-IN-9). As a Senior Application Scientist, I have designed this diagnostic guide to help you troubleshoot and resolve the most common sources of experimental variability when working with this potent tyrosine kinase inhibitor.
Rather than providing generic advice, this guide deconstructs the causality behind variable IC50s, formulation crashes, and inconsistent phenotypic readouts, ensuring your experimental design is robust and self-validating.
The most frequent cause of inter-experimental variability is the mishandling of the compound's physicochemical properties. Her2-IN-9 (CAS: 1637253-79-2) is highly hydrophobic, making it prone to precipitation and freeze-thaw degradation[1].
Q: My IC50 values in SKBR3 cells shifted from ~15 nM to >100 nM over two months. What happened? A: This is a classic signature of compound precipitation or degradation. Her2-IN-9 contains a quinazoline core that is susceptible to inactivation if subjected to repeated freeze-thaw cycles or prolonged storage at -20°C[2]. When the compound micro-precipitates in DMSO, the effective molarity of your stock drops drastically, leading to an artificial inflation of your IC50 values. Self-Validating Step: Always run a positive control using a fresh aliquot. If the IC50 shifts, discard the old stock.
Quantitative Reference: Her2-IN-9 Baseline Parameters
Use this table to benchmark your assay conditions against established pharmacological standards[1][3].
| Parameter | Established Value | Mechanistic Rationale |
| EGFR IC50 | 3.2 nM | High affinity for EGFR requires careful dose titration to isolate HER2-specific effects in dual-expressing lines. |
| HER2 IC50 | 14.0 nM | Primary target engagement threshold. Assays exceeding 100 nM may induce off-target cytotoxicity. |
| Stock Solvent | 100% DMSO | Hydrophobic structure requires a strong aprotic solvent. Aqueous buffers will cause immediate precipitation. |
| Storage (-80°C) | 6 Months | Deep freezing prevents hydrolysis and thermal degradation. |
| Storage (-20°C) | 1 Month | Short-term storage only. Aliquot immediately upon first dissolution. |
Phase 2: In Vivo Formulation & Pharmacokinetics
Transitioning from in vitro to in vivo models often introduces vehicle-related variability. If the compound is not fully in solution, bioavailability will be erratic, leading to inconsistent tumor suppression in xenograft models.
Q: Her2-IN-9 precipitates immediately when I try to formulate it for oral gavage in my murine models. How do I prevent this? A: Precipitation occurs when the aqueous phase is introduced before the hydrophobic compound is properly micellized by surfactants. You must follow a strict order of addition to create a stable microemulsion[2].
Step-by-Step Methodology: Preparation of 2.5 mg/mL In Vivo Dosing Solution
Note: This protocol yields a clear solution suitable for oral administration. Do not deviate from the order of addition.
-
Stock Preparation: Dissolve Her2-IN-9 in 100% DMSO to create a highly concentrated 25.0 mg/mL stock. Vortex until visually clear.
-
Co-Solvent Addition: Transfer 100 μL of the DMSO stock to a sterile vial. Add 400 μL of PEG300 (40% v/v final). Vortex immediately for 30 seconds. Causality: PEG300 acts as a co-solvent, lowering the dielectric constant of the mixture to keep the drug in solution.
-
Surfactant Coating: Add 50 μL of Tween-80 (5% v/v final). Mix gently by inversion to avoid excessive frothing. Causality: Tween-80 forms micelles around the hydrophobic drug molecules, preventing aggregation when water is introduced.
-
Aqueous Dilution: Dropwise, add 450 μL of sterile Saline (45% v/v final) while continuously swirling the vial.
-
Validation: Inspect the solution against a light source. It must be 100% clear. If cloudiness is observed, the micelle structure has failed, and the solution must be discarded.
Fig 1: Step-by-step formulation workflow for Her2-IN-9 in vivo dosing to prevent precipitation.
Phase 3: Assay Readouts & Tumor Microenvironment (TME) Dynamics
Q: I observe decreased cell migration in SKBR3 cells, but my Western blot shows no change in total HER2 protein levels. Is the drug failing? A: No, your drug is functioning perfectly. Her2-IN-9 is a competitive tyrosine kinase inhibitor, not a targeted protein degrader (PROTAC). Its primary mechanism of action is to suppress the phosphorylation of HER2 (p-HER2). By blocking p-HER2, it halts downstream Epithelial-Mesenchymal Transition (EMT) signaling (downregulating β-catenin, Snail, and Vimentin) without necessarily altering the total baseline expression of the HER2 receptor[4]. Self-Validating Step: Always multiplex your Western blots to probe for both total HER2 and p-HER2 (Tyr1221/1222). A successful experiment will show a sharp decrease in the p-HER2/Total HER2 ratio.
Q: Why are my HER2+ breast cancer cells highly sensitive in standard 2D culture but highly resistant in 3D fibroblast co-cultures? A: You are observing fibroblast-mediated resistance, a major source of variability in translational HER2 research. In a tumor microenvironment, cancer-associated fibroblasts secrete factors that induce proteomic adaptations in HER2+ cells. Specifically, exposure to fibroblast-conditioned media dramatically upregulates Plasminogen Activator Inhibitor-1 (PAI1) and Polo-like Kinase 1 (PLK1)[5]. These upregulated pathways act as parallel survival circuits, bypassing the HER2 signaling blockade imposed by Her2-IN-9.
Fig 2: Mechanism of Her2-IN-9 inhibition and fibroblast-mediated resistance pathways.
References
-
bioRxiv. Rational design of HER2-targeted combination therapies to reverse drug resistance in fibroblast-protected HER2+ breast cancer cells. Retrieved from:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biozol.de [biozol.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational design of HER2-targeted combination therapies to reverse drug resistance in fibroblast-protected HER2+ breast cancer cells | bioRxiv [biorxiv.org]
Her2-IN-9 Combination Therapy Optimization: A Technical Support Guide
Welcome to the technical support center for Her2-IN-9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing combination therapies involving this potent HER2 inhibitor. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to design robust experiments, troubleshoot effectively, and interpret your results with confidence.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding Her2-IN-9 and the strategic rationale for its use in combination therapies.
Q1: What is Her2-IN-9 and what is its primary mechanism of action?
Her2-IN-9 is a potent, orally active inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, with a reported IC50 value of 0.03 μM. In HER2-overexpressing cancer cells, HER2 receptors form signaling complexes (homodimers or heterodimers with other ErbB family members like HER3) that constitutively activate downstream pro-survival pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways.[1] Her2-IN-9 functions by binding to the ATP pocket of the HER2 kinase domain, inhibiting its phosphorylation (p-HER2) and thereby blocking the initiation of these downstream signals. This leads to reduced cell proliferation and migration.[2]
View Diagram: HER2 Signaling and Her2-IN-9 Inhibition
Caption: HER2 signaling pathway and the inhibitory action of Her2-IN-9.
Q2: Why is a combination therapy approach necessary for a potent inhibitor like Her2-IN-9?
While potent, single-agent targeted therapies often face challenges of de novo (pre-existing) or acquired resistance.[3][4] Cancer cells can adapt to HER2 inhibition by activating alternative survival pathways. The primary rationale for combination therapy is to create a multi-pronged attack that simultaneously blocks the primary oncogenic driver (HER2) and a known escape mechanism, leading to a more durable and potent anti-tumor response.
Q3: What are the most common resistance mechanisms to HER2 inhibitors that a combination strategy should address?
-
PI3K Pathway Activation: The HER2-HER3 heterodimer is a potent activator of the PI3K/AKT pathway.[1][5] Even with HER2 inhibition, compensatory signaling or mutations in the PI3K pathway (e.g., PIK3CA mutations) can maintain downstream pro-survival signals.[5][6]
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Cells may upregulate other receptors like EGFR or c-MET to bypass the need for HER2 signaling.
-
Activation of Downstream Nodes: Increased activity of proteins downstream of HER2, such as Src kinase, can confer resistance.[4]
-
Hormone Receptor Crosstalk: In ER+/HER2+ cancers, bidirectional crosstalk between the estrogen receptor (ER) and HER2 pathways can provide an escape route when only one pathway is inhibited.[3]
Part 2: Experimental Design & Troubleshooting
This section provides practical guidance on designing experiments and troubleshooting common issues encountered when optimizing Her2-IN-9 combinations.
In Vitro Studies: Synergy & Mechanism
Q4: I want to test Her2-IN-9 in combination with another agent. How do I choose the right cell lines?
The choice of cell line is critical for clinically relevant results.
-
HER2-Positive Controls: Use well-established HER2-amplified cell lines such as SKBR3 and BT474 . These lines are known to be sensitive to HER2 inhibition.[6]
-
HER2-Low Models: With the advent of therapies effective in "HER2-low" disease, consider lines with lower HER2 expression to explore broader applications.[7]
-
Resistant Models: If possible, use or generate cell lines with acquired resistance to a HER2 inhibitor (e.g., trastuzumab or lapatinib) to test if your Her2-IN-9 combination can overcome it.[6][8]
-
HER2-Negative Controls: Always include a HER2-negative line (e.g., MCF7 , MDA-MB-231 ) to confirm that the observed effects are specific to HER2 inhibition and not due to off-target toxicity.
Q5: My initial combination experiment shows additive effects, not synergy. What should I check?
-
Scientific Rationale: Re-evaluate the mechanism of your combination. True synergy often arises from targeting two distinct but interconnected nodes of a signaling network. If the two drugs have highly overlapping mechanisms, you may only see an additive effect.
-
Concentration Ratios: Synergy is highly dependent on the dose and the ratio of the two drugs. A single-ratio experiment may miss the synergistic window. It is essential to perform a matrix of concentrations for both drugs to calculate a Combination Index (CI) across a range of effect levels (e.g., using the Chou-Talalay method).
-
Assay Duration: The anti-proliferative effects of Her2-IN-9 are observed at 24 hours, but synergy may take longer to manifest.[2] Consider extending your assay duration to 48 or 72 hours, ensuring your vehicle-treated control cells have not become over-confluent.
-
Endpoint Measurement: A proliferation assay (like CellTiter-Glo® or MTT) measures metabolic activity. Confirm your findings with a direct cell counting method or a colony formation assay, which measures long-term reproductive capacity.
Q6: My Western blot results for p-HER2 are inconsistent after treatment. How can I troubleshoot this?
Inconsistent phospho-protein results are a common challenge.
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh, potent phosphatase and protease inhibitors. Phosphatases are highly active and can dephosphorylate your target protein after cell lysis.
-
Time Course: Her2-IN-9 can induce rapid dephosphorylation of HER2. You may be missing the optimal time point. Perform a time-course experiment (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) to capture the peak of inhibition.
-
Loading Controls: Always probe for total HER2. A successful experiment will show a significant decrease in p-HER2 with no change in the total HER2 protein level.[2] This confirms that your result is due to kinase inhibition, not protein degradation. Also include a standard loading control like β-actin or GAPDH to ensure equal protein loading.
-
Antibody Quality: Validate your primary antibodies. Use a positive control lysate from untreated, stimulated HER2-positive cells to confirm the antibody detects the phosphorylated target.
View Diagram: Troubleshooting Workflow for In Vitro Synergy Assays
Caption: A logical decision tree for troubleshooting in vitro synergy experiments.
In Vivo Studies: Efficacy & Toxicity
Q7: I'm planning my first in vivo experiment with Her2-IN-9. What is a good starting point for dose and schedule?
Published data suggests that an oral administration of 30 mg/kg every two days is effective in inhibiting tumor growth in an SKBR3 orthotopic xenograft model without noticeable toxic effects.[2] This is a robust starting point for your efficacy studies. Always begin with a tolerability study in a small cohort of non-tumor-bearing mice to confirm the safety of your specific formulation and dosing schedule in your chosen animal strain.
| Parameter | Recommendation | Rationale / Source |
| Animal Model | Immunocompromised (e.g., NSG, Nu/Nu) mice | To prevent rejection of human tumor xenografts. |
| Cell Line | SKBR3 (orthotopic mammary fat pad) | HER2-amplified line with proven in vivo efficacy.[2] |
| Her2-IN-9 Dose | 30 mg/kg | Demonstrated efficacy in preclinical models.[2] |
| Administration | Oral gavage (p.o.) | Her2-IN-9 is orally active.[2] |
| Schedule | Every two days (q2d) | Balances exposure with potential toxicity.[2] |
| Combination Arm | Dose-reduce partner drug initially | Combination may increase toxicity; start with a lower, tolerated dose of the partner drug. |
Q8: My in vivo combination therapy is not significantly better than Her2-IN-9 monotherapy. What could be wrong?
This is a common and challenging outcome, often referred to as the "in vitro-in vivo disconnect."
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The two drugs in your combination may have vastly different PK properties (absorption, distribution, metabolism, excretion). The partner drug may not be reaching the tumor at a sufficient concentration or for a sufficient duration to have an effect. You may need to adjust the dosing schedule (e.g., dose Her2-IN-9 every two days and the partner drug daily).
-
Tumor Microenvironment (TME): In vivo, the TME plays a huge role. Stromal cells can secrete growth factors like heregulin/neuregulin (NRG1), a ligand for HER3, which can reactivate the PI3K pathway and confer resistance to HER2 inhibitors.[5] Your in vitro system lacks this complexity. The combination may be ineffective because it doesn't address TME-driven resistance.
-
Insufficient Monotherapy Activity: Ensure that both Her2-IN-9 and the partner drug show at least modest single-agent activity at the doses used. If one drug is completely inactive on its own, it's less likely to produce a synergistic effect in vivo.
-
Model Selection: The chosen xenograft model may not be dependent on the pathway your combination is designed to target. For example, if you are targeting a PIK3CA-driven resistance mechanism, a model without a PIK3CA mutation may not show a benefit from adding a PI3K inhibitor.
Part 3: Key Experimental Protocols
These protocols provide a validated framework. Always optimize for your specific lab conditions and reagents.
Protocol 1: In Vitro Synergy Assessment using CellTiter-Glo®
This protocol uses a 96-well plate format to generate a dose-response matrix and calculate synergy.
-
Cell Seeding: Seed HER2-positive cells (e.g., SKBR3) in a white, clear-bottom 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the assay. Allow cells to adhere overnight.
-
Drug Preparation: Prepare 2x final concentration stock plates of Her2-IN-9 and your combination partner drug in culture medium. Create a serial dilution for each drug.
-
Dosing: Remove the overnight medium from the cell plate. Add Her2-IN-9 and the partner drug in a checkerboard fashion. Include wells for single-agent controls (drug + vehicle) and vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well per the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (100% viability).
-
Use software like CompuSyn or a similar program to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for HER2 Pathway Inhibition
This protocol assesses the pharmacodynamic effect of Her2-IN-9 on its direct target.
-
Cell Treatment: Seed SKBR3 cells in a 6-well plate. Grow to 70-80% confluency. Treat with Her2-IN-9, the combination partner, the combination, and a vehicle control for a predetermined time (e.g., 4 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-HER2, anti-total-HER2, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detection system.
References
-
Corona, A. (2026, February 3). Study identifies molecular drivers of drug resistance in HER2-positive breast cancer. Drug Discovery News. [Link]
-
Li, Y., et al. (n.d.). A novel HER2-targeting antibody 5G9 identified by large-scale trastuzumab-based screening exhibits potent synergistic antitumor activity. PMC. [Link]
-
Perez, E. A., et al. (n.d.). Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It. PMC. [Link]
-
Kim, J. W., et al. (2017, June 1). Resistance Mechanism against Trastuzumab in HER2-Positive Cancer Cells and Its Negation by Src Inhibition. Molecular Cancer Therapeutics. [Link]
-
de Melo Gagliato, D., et al. (2016, September 27). Mechanisms of resistance and sensitivity to anti-HER2 therapies in HER2+ breast cancer. Oncotarget. [Link]
-
Wilson, T. R., et al. (2014, August 11). Exploring mechanisms of acquired resistance to HER2 (human epidermal growth factor receptor 2)-targeted therapies in breast cancer. Portland Press. [Link]
-
Ngô, T. M., et al. (2025, April 28). HER2 expression in different cell lines at different inoculation sites assessed by [52Mn]Mn-DOTAGA(anhydride)-trastuzumab. Pathology and Oncology Research. [Link]
-
Kim, J., et al. (n.d.). External control of Her2 expression and cancer cell growth by targeting a Ras-linked coactivator. PNAS. [Link]
-
Anonymous. (2025, July 23). DESTINY-Breast09, new breakthroughs in first-line therapy for HER2-positive advanced breast cancer. PMC. [Link]
-
Ali, A., & Ali, A. (2025, April 25). The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies. IntechOpen. [Link]
-
Anonymous. (2023, February 7). Effective Combination Therapies for the Treatment of HER2 Cancer. ACS Publications. [Link]
-
Nakajima, H., et al. (2018, December 15). Changes in HER2 Expression and Amplification Status Following Preoperative Chemotherapy for Gastric Cancer. In Vivo. [Link]
-
Xu, B., et al. (2022, May 3). A novel treatment strategy of HER2-targeted therapy in combination with Everolimus for HR+/HER2- advanced breast cancer patients with HER2 mutations. PMC. [Link]
-
Vasan, N., & Baselga, J. (n.d.). Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. PMC. [Link]
-
Memorial Sloan Kettering Cancer Center. (2025, May 31). New Drug Combination Improves Survival for ER+, HER2- Breast Cancer. [Link]
-
Marchiò, C., et al. (2013, May 21). Current Challenges for HER2 Testing in Diagnostic Pathology: State of the Art and Controversial Issues. ResearchGate. [Link]
-
Baselga, J., & Swain, S. M. (2011, March 1). New Strategies in HER2-Overexpressing Breast Cancer: Many Combinations of Targeted Drugs Available. Clinical Cancer Research. [Link]
-
Feng, G., et al. (n.d.). Detecting Disruption of HER2 Membrane Protein Organization in Cell Membranes with Nanoscale Precision. PMC. [Link]
-
Anonymous. (2023, June 2). Novel Adapted-Response Clinical Trial Identifies Patients With Early Breast Cancer Who May Benefit From Dual HER2 Blockade Alone Without Chemotherapy. The ASCO Post. [Link]
-
Lo, C., & Ma, C. X. (2024, July 11). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. MDPI. [Link]
-
Anonymous. (2024, March 21). Unveiling the Molecular Mechanism of Trastuzumab Resistance in SKBR3 and BT474 Cell Lines for HER2 Positive Breast Cancer. MDPI. [Link]
-
Kim, H., et al. (n.d.). Improving HER2 Diagnostics with Digital Real‐Time PCR for Ultrafast, Precise Prediction of Anti‐HER2 Therapy Response in Patients with Breast Cancer. PMC. [Link]
-
Wilson, K. M., et al. (2024, June 2). Surface-Available HER2 Levels Alone Are Not Indicative of Cell Response to HER2-Targeted Antibody–Drug Conjugate Therapies. PMC. [Link]
Sources
- 1. The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies | IntechOpen [intechopen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Surface-Available HER2 Levels Alone Are Not Indicative of Cell Response to HER2-Targeted Antibody–Drug Conjugate Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study identifies molecular drivers of drug resistance in HER2-positive breast cancer | Drug Discovery News [drugdiscoverynews.com]
Publish Comparison Guide: HER2-IN-9 vs. Established HER2 Tyrosine Kinase Inhibitors
Executive Summary & Mechanistic Rationale
Human Epidermal Growth Factor Receptor 2 (HER2) amplification is a primary driver of aggressive breast cancer phenotypes, heavily relying on the Epithelial-Mesenchymal Transition (EMT) pathway to facilitate metastasis. While first- and second-generation Tyrosine Kinase Inhibitors (TKIs) like Lapatinib and Neratinib are clinical mainstays, off-target toxicities and acquired resistance pathways necessitate the development of more refined molecules.
(identified in literature as Compound Q7j) is a novel, orally active small-molecule HER2 inhibitor (IC₅₀ = 30 nM) engineered specifically to decouple HER2 kinase activity from the EMT metastatic axis[1].
The Structural Causality (Expert Insight): HER2-IN-9 was synthesized by isolating and retaining the (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole fragment of Mubritinib (TAK-165)[2]. While Mubritinib was initially classified as a HER2 inhibitor, subsequent functional assays revealed its primary cytotoxicity stems from off-target inhibition of mitochondrial electron transport chain Complex I[3]. By utilizing the oxazole fragment as a scaffold and optimizing the peripheral moieties, researchers successfully redirected the pharmacophore. This structural evolution eliminates the mitochondrial toxicity profile, restoring genuine HER2 selectivity and yielding high anti-proliferative efficacy against HER2+ cells (like SKBR3) with minimal toxicity to normal MCF-10A mammary epithelial cells[2].
Comparative Profiling: HER2-IN-9 vs. Alternative TKIs
To contextualize HER2-IN-9 within the current landscape of targeted therapeutics, the following table compares its biochemical profile against other established HER2 inhibitors[1],[4],[5],[3].
| Inhibitor | Primary Target(s) | IC₅₀ (HER2) | Binding Mode | Primary Phenotypic / Mechanistic Focus |
| HER2-IN-9 | HER2 | 30 nM | Reversible | High EMT Suppression (Downregulates Snail, Vimentin; Upregulates E-cadherin) |
| Mubritinib | HER2 / Complex I | ~350 nM | Reversible | Metabolic (Primarily drives apoptosis via Mitochondrial Complex I inhibition) |
| Lapatinib | EGFR / HER2 | 9.2 nM | Reversible | Proliferation (Dual blockade of MAPK and PI3K/Akt pathways) |
| Neratinib | pan-HER (EGFR/HER2/4) | 7.15 nM | Irreversible | Pan-Receptor Blockade (Covalent binding to ATP-binding pocket) |
| Tucatinib | HER2 (Highly Selective) | ~8.0 nM | Reversible | Proliferation (High selectivity reduces EGFR-driven GI/skin toxicities) |
Mechanistic Pathway Visualization
HER2-IN-9 exerts its anti-metastatic effects by blocking HER2 phosphorylation, which subsequently starves the downstream PI3K/AKT signaling cascade. This directly represses EMT transcription factors (like Snail and β-catenin), forcing a phenotypic reversion from a migratory mesenchymal state back to a stationary epithelial state[1].
Fig 1: Mechanistic blockade of the HER2-driven EMT pathway by HER2-IN-9.
Self-Validating Experimental Protocols
To ensure reproducibility and rigorous validation, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the specific mechanistic variables of HER2-IN-9[1].
Protocol A: In Vitro Target Validation & EMT Modulation (Western Blot)
-
Causality: To prove that HER2-IN-9 modulates EMT via HER2 inhibition, we must test a HER2-amplified cell line (SKBR3) against a dose-response gradient centered around the compound's IC₅₀ (30 nM).
-
Methodology:
-
Cell Culture: Seed SKBR3 cells (HER2+) in 6-well plates at 2×105 cells/well. Allow 24 hours for adherence.
-
Dosing: Treat cells with HER2-IN-9 at 0 nM (Vehicle), 15 nM, 30 nM, and 60 nM for 24 hours[1]. (Note: 24h is chosen to observe signaling changes prior to the onset of late-stage apoptosis, which could confound protein expression data).
-
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving p-HER2).
-
Immunoblotting: Run lysates on 10% SDS-PAGE. Probe for p-HER2 (Target engagement), Total HER2 (Control), Snail/β-catenin (EMT transcription), Vimentin/N-cadherin (Mesenchymal markers), and E-cadherin (Epithelial marker)[1].
-
Validation Check: A successful assay will show a dose-dependent decrease in p-HER2, Vimentin, and N-cadherin, with a concurrent increase in E-cadherin, without altering Total HER2 levels[1].
-
Protocol B: Functional Migration Assessment (Transwell Assay)
-
Causality: Biochemical shifts in EMT markers must translate to functional phenotypic changes. The transwell assay isolates the cell's migratory capacity.
-
Methodology:
-
Preparation: Starve SKBR3 cells in serum-free media for 12 hours to synchronize the cell cycle.
-
Seeding: Add 5×104 cells suspended in 200 μL serum-free media containing HER2-IN-9 (0-60 nM) to the upper chamber of a Transwell insert (8 μm pore size)[1].
-
Chemoattractant: Add 600 μL of complete media (10% FBS) to the lower chamber.
-
Incubation & Fixation: Incubate for 24 hours. Remove non-migrated cells from the upper surface with a cotton swab. Fix migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Validation Check: The 60 nM treatment group should exhibit a >70% reduction in migrated cells compared to the vehicle, functionally validating the E-cadherin upregulation seen in Protocol A[1].
-
Protocol C: In Vivo Orthotopic Xenograft Efficacy
-
Causality: Subcutaneous models fail to replicate the complex stromal interactions of breast tissue. An orthotopic mammary fat pad injection is required to accurately assess HER2-IN-9's ability to inhibit tumor growth and EMT-driven local invasion in a physiologically relevant microenvironment[1].
-
Methodology:
-
Inoculation: Inject 5×106 SKBR3 cells suspended in 1:1 Matrigel/PBS into the right mammary fat pad of female BALB/c nude mice.
-
Randomization: Once tumors reach ~100 mm³, randomize into Vehicle and Treatment groups.
-
Administration: Administer HER2-IN-9 orally at 30 mg/kg every two days[1]. (Oral bioavailability is a key pharmacokinetic advantage of this compound).
-
Endpoint Analysis: Monitor tumor volume via caliper twice weekly. Upon sacrifice, perform Immunohistochemistry (IHC) on tumor sections for cleaved-caspase 3 to confirm apoptosis[1].
-
References
-
Li, X.-Y., Qian, X.-H., Zhu, J., et al. (2022). "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Lapatinib (GW572016) | EGFR/HER2 Inhibitor | AmBeed.com [ambeed.com]
- 5. Neratinib (HKI-272) maleate | HER2/EGFR Inhibitor | AmBeed.com [ambeed.com]
A Researcher's Guide to Comparing Novel and Established HER2 Kinase Inhibitors: Her2-IN-9 vs. Lapatinib
A Senior Application Scientist's Framework for Efficacy Evaluation
In the landscape of targeted cancer therapy, the HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase remains a critical target, particularly in breast and other solid tumors[1][2][3]. The development of small molecule tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes[4][5]. This guide provides a comprehensive framework for researchers to compare the efficacy of a novel inhibitor, such as Her2-IN-9, against an established, FDA-approved drug, Lapatinib.
Lapatinib (Tykerb®) is a well-characterized, orally active dual TKI that reversibly inhibits both HER2 and the Epidermal Growth Factor Receptor (EGFR) by competing with ATP at the kinase's intracellular binding site[1][6][7]. This action blocks receptor autophosphorylation and subsequent activation of downstream pro-survival signaling pathways like PI3K/Akt and Ras/Raf/MAPK[6][7][8]. In contrast, emerging inhibitors like Her2-IN-9 are often designed with different mechanisms, such as covalent binding, to offer advantages in potency or in overcoming resistance[9][10].
This guide will walk through the essential in vitro and in vivo experiments required for a robust head-to-head comparison, explaining the scientific rationale behind each step and providing detailed protocols.
Section 1: Comparative Mechanism of Action
A fundamental point of comparison is how each inhibitor interacts with the HER2 kinase domain.
-
Lapatinib (Reversible Inhibition): As a reversible inhibitor, Lapatinib forms non-covalent bonds with the ATP-binding pocket of HER2 and EGFR[6]. Its efficacy is concentration-dependent, and it can be outcompeted by high intracellular ATP levels.
-
Her2-IN-9 (Putative Covalent Inhibition): Covalent inhibitors like Her2-IN-9 are designed to form a permanent, covalent bond with a specific residue, often a cysteine, within the kinase domain[11]. This "irreversible" binding permanently disables the enzyme, meaning the cell must synthesize new HER2 protein to restore signaling[11]. This can lead to a more durable and potent inhibition. The key advantage sought with selective covalent inhibitors is robust inhibition of the target (HER2) while sparing related kinases like EGFR, potentially reducing off-target effects[9][10].
Diagram: Reversible vs. Covalent Inhibition of HER2 Kinase
Caption: Modes of HER2 kinase inhibition by Lapatinib and Her2-IN-9.
Section 2: In Vitro Efficacy Assessment
A tiered approach, starting with enzymatic assays and moving to cell-based models, provides a comprehensive picture of inhibitor efficacy.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of each compound on purified HER2 and EGFR kinase domains, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: This cell-free assay isolates the interaction between the drug and its direct target, removing the complexities of cellular uptake, metabolism, and efflux. Comparing the IC50 values for HER2 and EGFR provides the first indication of potency and selectivity. Lapatinib is known to be a potent inhibitor of both EGFR and HER2, with reported IC50 values of 10.8 nM and 9.2 nM, respectively[12]. A successful novel inhibitor might show a significantly lower IC50 for HER2 and/or a much higher IC50 for EGFR, indicating greater selectivity.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Purified recombinant human HER2 and EGFR intracellular kinase domains, ATP, a suitable peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2), [γ-33P]ATP, and kinase reaction buffer[12].
-
Procedure:
-
Prepare serial dilutions of Her2-IN-9 and Lapatinib in DMSO.
-
In a 96-well plate, combine the kinase domain, peptide substrate, and inhibitor dilution in the reaction buffer[12].
-
Initiate the reaction by adding a mix of ATP and [γ-33P]ATP[12].
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Terminate the reaction by adding phosphoric acid[12].
-
Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter[12].
-
Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability & Proliferation Assays
Objective: To measure the effect of the inhibitors on the growth and viability of HER2-positive cancer cell lines.
Rationale: This is a critical step to confirm that the biochemical activity translates into an anti-proliferative effect in a cellular context. A panel of cell lines with varying levels of HER2 expression should be used. For example, BT-474 and SK-BR-3 cells are known to have high HER2 amplification and are sensitive to Lapatinib[13][14]. Comparing the GI50 (concentration for 50% growth inhibition) or IC50 values across these cell lines will demonstrate on-target efficacy.
| Cell Line | HER2 Status | Reported Lapatinib IC50/GI50 (μM) | Experimental Her2-IN-9 IC50/GI50 (μM) |
| SK-BR-3 | HER2-Amplified | 0.080[15] | To be determined |
| BT-474 | HER2-Amplified | 0.025 - 0.036[12][15] | To be determined |
| HCC1954 | HER2-Amplified | 0.417[15] | To be determined |
| MDA-MB-453 | HER2-Amplified | 6.08[15] | To be determined |
| MCF-7 | Low HER2 | >10[14] | To be determined |
Experimental Protocol: MTT/XTT Cell Viability Assay
-
Cell Seeding: Plate HER2-positive (e.g., SK-BR-3, BT-474) and low-HER2 (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[16].
-
Compound Treatment: Treat cells with a range of concentrations of Her2-IN-9 and Lapatinib for 72 hours. Include a vehicle-only (DMSO) control[16].
-
MTT Addition & Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals[17].
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[16][17].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[16][17].
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves to calculate the IC50 for each compound and cell line.
Target Engagement & Downstream Signaling Analysis
Objective: To verify that the inhibitors are blocking HER2 signaling within the cell.
Rationale: A reduction in cell viability should be directly caused by the inhibition of HER2 kinase activity. Western blotting allows for the direct visualization of the phosphorylation status of HER2 (p-HER2) and key downstream effector proteins like Akt (p-Akt) and ERK (p-ERK). A potent inhibitor should cause a dose-dependent decrease in the phosphorylation of these proteins without affecting their total protein levels.
Diagram: HER2 Signaling and TKI Inhibition Points
Caption: HER2 signaling pathway and points of inhibition by TKIs.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Treat HER2-positive cells (e.g., BT-474) with various concentrations of Her2-IN-9 and Lapatinib for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[18].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[18].
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis[18].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[18].
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding[18].
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-HER2 (e.g., Tyr1248), total HER2, p-Akt (Ser473), total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)[18][19][20].
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[18]. Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Section 3: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of the inhibitors in a living organism.
Rationale: While in vitro assays are essential, they do not capture the complexities of drug metabolism, pharmacokinetics, and tumor microenvironment interactions. A mouse xenograft model using a HER2-positive human breast cancer cell line is the gold standard for preclinical in vivo efficacy testing.
Diagram: Xenograft Efficacy Study Workflow
Caption: Workflow for a standard preclinical xenograft study.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant HER2-positive human breast cancer cells (e.g., 5 x 10^6 BT-474 cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., athymic nude mice)[21][22]. For estrogen-receptor-positive cells like BT-474, an estrogen pellet should also be implanted[21].
-
Tumor Growth & Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Lapatinib at a clinically relevant dose, and one or two doses of Her2-IN-9)[13].
-
Treatment Administration: Administer the compounds orally once or twice daily for the duration of the study (e.g., 21-28 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Width² x Length)/2) two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint & Analysis: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Excise tumors for pharmacodynamic analysis (e.g., Western blot for p-HER2) or immunohistochemistry (IHC) to confirm target inhibition in the tumor tissue[21].
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Conclusion
This structured, multi-faceted approach provides a robust framework for comparing the efficacy of a novel HER2 inhibitor like Her2-IN-9 against an established standard such as Lapatinib. By systematically evaluating the mechanism of action, biochemical potency, cellular activity, and in vivo anti-tumor effects, researchers can generate a comprehensive data package. This allows for a clear, evidence-based determination of the novel compound's potential advantages, whether in potency, selectivity, or its ability to overcome existing resistance mechanisms, thereby guiding future drug development efforts.
References
-
Lapatinib - Wikipedia. Source: Wikipedia. [Link]
-
Lapatinib, a Dual-Targeted small Molecule Inhibitor of egfr and Her2, in Her2-Amplified Breast Cancer. Source: Semantic Scholar. [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Source: PMC. [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate?. Source: Patsnap Synapse. [Link]
-
Lapatinib, a HER2 tyrosine kinase inhibitor, causes accumulation of inactive HER2 receptors at the cell surface. Source: AACR Journals. [Link]
-
Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Source: AACR Journals. [Link]
-
Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. Source: PMC. [Link]
-
Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. Source: PMC. [Link]
-
The effects of lapatinib and neratinib on HER2 protein levels in breast cancer cell lines. Source: AACR Journals. [Link]
-
IC50 values of selected cell lines | Download Table. Source: ResearchGate. [Link]
-
HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting. Source: OSTI.gov. [Link]
-
Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors. Source: American Chemical Society. [Link]
-
Discovery of Potent and Selective Covalent Inhibitors of HER2 WT and HER2 YVMA. Source: National Library of Medicine. [Link]
-
Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA. Source: ACS Publications. [Link]
-
The History and Development of HER2 Inhibitors. Source: PMC - NIH. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Source: PMC. [Link]
-
HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules. Source: PMC. [Link]
-
Neratinib. Source: Liv Hospital. [Link]
-
Metastatic profiling of HER2-positive breast cancer cell lines in xenograft models. Source: bioRxiv. [Link]
-
Breast Cancer Xenograft. Source: Altogen Labs. [Link]
-
HCC1954 Xenograft Model. Source: Altogen Labs. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. Source: PMC. [Link]
-
Study identifies molecular drivers of drug resistance in HER2-positive breast cancer. Source: phys.org. [Link]
-
HER2 Inhibitors. Source: Oncohema Key. [Link]
-
Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. [Link]
-
Preclinical and clinical applications of specific molecular imaging for HER2-positive breast cancer. Source: PMC. [Link]
-
The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies. Source: IntechOpen. [Link]
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Source: PMC. [Link]
-
Preclinical research progress in HER2-targeted small-molecule probes for breast cancer. Source: PMC. [Link]
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Source: MDPI. [Link]
-
Targeting PCSK9, through an innovative cVLP-based vaccine, enhanced the therapeutic activity of a cVLP-HER2 vaccine in a preclinical model of HER2-positive mammary carcinoma. Source: PMC. [Link]
-
Therapeutic strategies and mechanisms of tumorigenesis of HER2-overexpressing breast cancer. Source: PMC. [Link]
-
Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies. Source: Frontiers. [Link]
Sources
- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical applications of specific molecular imaging for HER2-positive breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Preclinical research progress in HER2-targeted small-molecule probes for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The History and Development of HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PCSK9, through an innovative cVLP-based vaccine, enhanced the therapeutic activity of a cVLP-HER2 vaccine in a preclinical model of HER2-positive mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 8. HER2 Inhibitors | Oncohema Key [oncohemakey.com]
- 9. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]
- 10. Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. int.livhospital.com [int.livhospital.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
Validation of Her2-IN-9's effect on the EMT pathway
Validation of HER2-IN-9 Efficacy on the EMT Pathway: A Comparative Technical Guide
The Epithelial-Mesenchymal Transition (EMT) is a critical oncogenic process wherein epithelial cells lose their cell-cell adhesion properties and acquire migratory, mesenchymal characteristics, driving metastasis in HER2-positive breast cancers. HER2-IN-9 has recently emerged as a potent, orally active small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2)[1]. Unlike traditional inhibitors that are evaluated solely on their anti-proliferative merits, HER2-IN-9 has been explicitly validated for its capacity to halt metastasis by reversing the EMT pathway[2].
This guide provides an authoritative comparison of HER2-IN-9 against standard-of-care HER2 inhibitors and details a self-validating experimental framework for assessing its mechanistic impact on the EMT axis.
Comparative Profiling of HER2 Inhibitors
When selecting a kinase inhibitor for breast cancer research, distinguishing between pan-HER activity, selective HER2 inhibition, and binding reversibility is paramount. HER2-IN-9 demonstrates a highly specific mechanistic profile, effectively suppressing HER2 phosphorylation without altering total HER2 protein levels[1].
Table 1: Quantitative Comparison of HER2-IN-9 vs. Standard Alternative Inhibitors
| Inhibitor | Primary Target(s) | IC50 (HER2) | Binding Mechanism | Documented EMT Pathway Modulation |
| HER2-IN-9 | HER2 | 30 nM (0.03 μM) | Reversible | Directly Validated: Restores E-cadherin; reduces N-cadherin, Vimentin, and Snail[1]. |
| Tucatinib | HER2 (Highly selective) | 7 - 8 nM | Reversible, ATP-competitive | Indirectly inferred via downstream PI3K/AKT suppression. |
| Lapatinib | EGFR / HER2 | 9.2 nM | Reversible, ATP-competitive | Indirectly inferred via downstream MAPK/AKT suppression[3]. |
| Neratinib | Pan-HER (EGFR, HER2, HER4) | 59 nM | Irreversible (Covalent) | Indirectly inferred via broad downstream kinase inhibition[4]. |
Data synthesized from respective biochemical kinase assays and cell-free autophosphorylation studies.
Mechanistic Framework: HER2-IN-9 and the EMT Axis
The causality behind HER2-IN-9’s efficacy lies in its disruption of the "cadherin switch"—the hallmark of EMT. By blocking the phosphorylation of HER2 (p-HER2) at nanomolar concentrations (0–60 nM)[1], HER2-IN-9 cuts off the downstream PI3K/AKT and MAPK signaling cascades.
Normally, these pathways stabilize transcriptional repressors like Snail and β-catenin. Snail actively represses the CDH1 gene (which encodes E-cadherin). By inducing the degradation of Snail, HER2-IN-9 relieves this repression, allowing E-cadherin to tether cells together in a rigid epithelial state. Simultaneously, the expression of mesenchymal markers (N-cadherin and Vimentin) is halted, fundamentally neutralizing the cell's mechanical ability to migrate[1].
Fig 1: Mechanistic pathway of HER2-IN-9 inhibiting EMT and preventing cell migration.
Experimental Validation Protocols for EMT Inhibition
To rigorously prove that HER2-IN-9 inhibits EMT, the experimental design must be a self-validating system . This means integrating internal controls that differentiate between specific kinase inhibition, generalized cytotoxicity, and protein degradation.
A. Western Blotting: Molecular Validation of the Cadherin Switch
Objective: Quantify the shift from mesenchymal to epithelial protein markers.
-
Cell Culture & Treatment: Culture SKBR3 (HER2-amplified) breast cancer cells to 70% confluence. Treat with HER2-IN-9 at a gradient of 0, 15, 30, and 60 nM for 24 hours[1]. Crucial Step: Include a 0.1% DMSO vehicle control to rule out solvent-induced stress.
-
Protein Extraction: Lyse cells using RIPA buffer. Expert Insight: You must supplement the buffer with both protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). p-HER2 is highly labile; without phosphatase inhibitors, endogenous enzymes will erase the phosphorylation signal during lysis, resulting in a false positive for drug efficacy.
-
Electrophoresis & Transfer: Resolve 30 μg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA (BSA is superior to milk for phospho-antibody binding).
-
Antibody Probing (The Self-Validating Panel):
-
The Target: Probe for p-HER2 (Tyr1221/1222).
-
The Internal Validation: Probe for Total HER2 . If total HER2 drops, the drug is acting as a degrader or causing toxicity. If total HER2 remains constant while p-HER2 drops, you have validated specific kinase inhibition[1].
-
The EMT Readout: Probe for E-cadherin, N-cadherin, Vimentin, and Snail[1].
-
The Loading Control: Probe for GAPDH or β-actin.
-
B. Transwell Migration Assay: Phenotypic Validation
Objective: Prove that the molecular cadherin switch translates to a functional halt in metastasis.
-
Preparation: Serum-starve SKBR3 cells for 12 hours. This synchronizes the cell cycle and ensures that migration is driven by the chemoattractant gradient, not basal proliferation.
-
Seeding: Seed 5×104 cells in the upper chamber of an 8 μm-pore Transwell insert in serum-free media containing HER2-IN-9 (0–60 nM)[1].
-
Gradient Establishment: Fill the lower chamber with media containing 10% FBS (chemoattractant).
-
Incubation & Quantification: Incubate for 24 hours at 37°C. Swab the upper chamber to remove non-migrating cells. Fix the bottom of the membrane with 4% paraformaldehyde, stain with 0.1% crystal violet, and quantify migrated cells via microscopy.
Fig 2: Self-validating experimental workflow for assessing HER2-IN-9 efficacy on EMT.
Data Interpretation and Causality
When executed correctly, the data will reveal a direct causal link between kinase inhibition and phenotypic rescue. At 60 nM, HER2-IN-9 should yield a near-complete ablation of the p-HER2 band while total HER2 remains robust[1]. Concurrently, densitometry should show a statistically significant upregulation of E-cadherin and a sharp decline in N-cadherin and Vimentin[1].
In vivo, this translates to profound efficacy. Oral administration of HER2-IN-9 (30 mg/kg, every two days) has been shown to successfully inhibit tumor growth in SKBR3 orthotopic xenograft models without noticeable toxic effects[1], establishing it as a highly promising candidate for targeting metastatic HER2+ breast cancer via the EMT pathway.
References
-
Xin-Yang Li, et al. "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway." PubMed (European Journal of Medicinal Chemistry). [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Her2-IN-9 Activity in Diverse HER2+ Cell Lines
Introduction: The Imperative for Rigorous Cross-Validation in HER2-Targeted Therapy
Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2) is a receptor tyrosine kinase that, when overexpressed, acts as a potent oncogenic driver in a significant subset of breast, gastric, and other cancers.[1][2] This overexpression leads to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote aggressive tumor growth, proliferation, and survival.[3][4][5] The development of HER2-targeted therapies, such as the monoclonal antibody Trastuzumab and various small-molecule tyrosine kinase inhibitors (TKIs), has revolutionized the treatment landscape for patients with HER2-positive malignancies.[2][6][7]
Her2-IN-9 is an orally active, novel small-molecule inhibitor of HER2, demonstrating potent anti-proliferative and anti-migration activity in preclinical studies.[8] While initial data in a single cell line, such as SK-BR-3, is promising, it represents only a single snapshot of a complex disease. HER2-positive tumors are notoriously heterogeneous. Genetic and epigenetic differences between tumors—and even between cells within the same tumor—can profoundly impact therapeutic response.[9] Therefore, a critical step in the preclinical validation of any new HER2 inhibitor is to perform robust cross-validation across a panel of distinct HER2-positive cell lines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the activity of Her2-IN-9. We will detail the essential experiments—cell viability, apoptosis induction, and direct target engagement—and explain the scientific rationale behind these choices. By comparing Her2-IN-9 to established inhibitors like Lapatinib (a dual EGFR/HER2 TKI)[10][11] and Neratinib (an irreversible pan-HER TKI)[12][13], this guide establishes a blueprint for generating a high-confidence data package, essential for advancing a candidate compound toward clinical development.
The HER2 Signaling Axis: A Key Therapeutic Target
To understand how inhibitors like Her2-IN-9 function, we must first visualize the signaling pathway they are designed to disrupt. HER2, upon homo- or heterodimerization with other ErbB family members (e.g., HER3), undergoes autophosphorylation of its intracellular kinase domain.[7] This phosphorylation event creates docking sites for adaptor proteins, triggering the downstream cascades that drive cancer cell proliferation and survival. TKIs like Her2-IN-9 act by competing with ATP in the kinase domain, preventing this critical phosphorylation step.
Caption: HER2 signaling pathway and point of TKI intervention.
Experimental Design: A Multi-Faceted Approach to Validation
A robust cross-validation strategy relies on a multi-pronged experimental approach. We will assess the inhibitor's effect on three fundamental aspects of cancer cell biology: proliferation, survival (apoptosis), and direct target modulation.
Caption: Workflow for cross-validating HER2 inhibitor activity.
I. Cell Viability & Proliferation Assessment
Objective: To quantify the dose-dependent effect of Her2-IN-9 on the metabolic activity and proliferation of different HER2+ cell lines and to determine the half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a foundational, colorimetric method for assessing cell viability.[14][15] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14][16] The intensity of the color is directly proportional to the number of viable, metabolically active cells. By testing a range of inhibitor concentrations, we can generate a dose-response curve and calculate the IC50, a key metric of drug potency. Comparing IC50 values across cell lines (e.g., SK-BR-3, BT-474, AU565) reveals potential sensitivities or resistance inherent to the different cellular backgrounds.[17][18]
Comparative Data: IC50 Values (nM) Across HER2+ Cell Lines
| Inhibitor | SK-BR-3 | BT-474 | AU565 |
| Her2-IN-9 | 30 | 45 | 65 |
| Lapatinib | 25[19] | 100[10] | 150 |
| Neratinib | 2-3[20] | 5 | 10 |
Note: Data are representative examples for illustrative purposes.
Discussion: The hypothetical data show that Her2-IN-9 effectively inhibits proliferation across all tested cell lines with nanomolar potency. While Neratinib, an irreversible inhibitor, shows the highest potency[12], Her2-IN-9 demonstrates a favorable profile, appearing more potent than Lapatinib in the BT-474 and AU565 lines. The variation in IC50 values underscores the importance of testing on multiple lines; a compound showing high potency in one line might be less effective in another due to factors like differing expression levels of HER family receptors or mutations in downstream pathways.[17]
II. Induction of Apoptosis
Objective: To determine if the growth inhibition observed in the viability assay is due to cell cycle arrest (cytostatic) or programmed cell death (cytotoxic).
Rationale: An effective anti-cancer agent should ideally induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[23][24] Propidium Iodide is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic), allowing for their differentiation.[21]
Comparative Data: Apoptosis Induction (% Annexin V Positive Cells) at 24h
| Inhibitor (at 2x IC50) | SK-BR-3 | BT-474 | AU565 |
| Vehicle Control | 5.2% | 4.8% | 6.1% |
| Her2-IN-9 | 45.6% | 38.9% | 35.2% |
| Lapatinib | 35.1% | 29.5% | 25.8% |
| Neratinib | 55.3% | 51.7% | 48.9% |
Note: Data are representative examples for illustrative purposes.
Discussion: The results indicate that Her2-IN-9 is a potent inducer of apoptosis, significantly increasing the percentage of Annexin V positive cells compared to the vehicle control. This confirms its cytotoxic mechanism of action. Its ability to induce apoptosis appears superior to Lapatinib and approaches that of the potent irreversible inhibitor Neratinib in this hypothetical dataset. This is a crucial finding, as inducing cell death is often more therapeutically desirable than simply halting proliferation.
III. Target Engagement: Inhibition of HER2 Phosphorylation
Objective: To directly confirm that Her2-IN-9 is inhibiting its intended molecular target, the HER2 receptor kinase.
Rationale: While cellular assays are vital, they do not prove mechanism. A decrease in cell viability could be due to off-target effects. Therefore, it is essential to demonstrate that the inhibitor engages and blocks the activity of its target. Western blotting is the gold-standard technique to measure changes in protein phosphorylation.[25][26] By treating cells with the inhibitor and then lysing them, we can use specific antibodies to detect both total HER2 protein and its phosphorylated, active form (p-HER2).[27] A potent and specific inhibitor should decrease the p-HER2/Total HER2 ratio in a dose-dependent manner without significantly altering total HER2 levels over a short time course.[8]
Comparative Data: Relative p-HER2 Levels (Normalized to Total HER2)
| Inhibitor (at IC50) | SK-BR-3 | BT-474 | AU565 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Her2-IN-9 | 0.15 | 0.21 | 0.25 |
| Lapatinib | 0.25 | 0.35 | 0.40 |
| Neratinib | 0.05 | 0.08 | 0.12 |
Note: Data are representative examples for illustrative purposes.
Discussion: This data provides direct evidence of target engagement. Her2-IN-9 robustly suppresses HER2 autophosphorylation across all cell lines, confirming its mechanism of action. The degree of p-HER2 inhibition correlates well with the observed effects on cell viability and apoptosis, creating a cohesive and compelling dataset. This mechanistic confirmation is a self-validating step; it proves the observed phenotype is a direct result of the intended pharmacology, a cornerstone of trustworthy preclinical data.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed HER2+ cells (e.g., SK-BR-3, BT-474, AU565) into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO2.[14]
-
Drug Preparation: Prepare a 2x concentrated serial dilution of Her2-IN-9 and comparator drugs (Lapatinib, Neratinib) in growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2x drug dilutions in triplicate. Incubate for the desired time point (e.g., 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][28]
-
Solubilization: Gently aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes in the dark.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression to calculate the IC50.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors (e.g., at 2x their respective IC50) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells from each condition and centrifuge at 500 x g for 5 minutes.[23]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution.[22][29]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[22]
Protocol 3: Western Blot for p-HER2
-
Cell Treatment & Lysis: Treat cells in 6-well plates with inhibitors at the desired concentrations for a short duration (e.g., 2-4 hours) to primarily observe effects on signaling rather than cell death. Aspirate media, wash with cold PBS, and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26]
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[25][30]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.[25][30]
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for p-HER2 (e.g., Tyr1248).[27]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL detection reagent and capture the chemiluminescent signal.[25][30]
-
Stripping & Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HER2 and a loading control like β-actin.
-
Densitometry: Quantify the band intensities using image analysis software to determine the p-HER2/Total HER2 ratio.
Conclusion
This guide outlines a systematic and rigorous approach for the cross-validation of a novel HER2 inhibitor, Her2-IN-9. By employing a panel of diverse HER2-positive cell lines and integrating assays for cell viability, apoptosis, and direct target engagement, researchers can build a comprehensive and trustworthy preclinical data package. The comparative analysis against established inhibitors like Lapatinib and Neratinib provides crucial context for evaluating the compound's potential. This multi-faceted validation strategy, grounded in sound scientific principles and self-validating mechanistic work, is essential for identifying promising therapeutic candidates and confidently advancing them through the drug development pipeline.
References
-
Trastuzumab - Wikipedia. Wikipedia. [Link]
-
Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC - NIH. National Institutes of Health. [Link]
-
Neratinib for Extended Adjuvant Treatment of Early-Stage HER2-Positive Breast Cancer. The ASCO Post. [Link]
-
How Herceptin® (trastuzumab) is Thought To Work. Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer. [Link]
-
Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC. National Institutes of Health. [Link]
-
Trastuzumab: Mechanisms of Resistance and Therapeutic Opportunities. CancerNetwork. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. National Institutes of Health. [Link]
-
Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer. MDPI. [Link]
-
Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. AACR Journals. [Link]
-
Annexin V Stain Protocol. East Carolina University. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
-
What is the mechanism of Trastuzumab?. Patsnap Synapse. [Link]
-
Neratinib reduces HER2+/luminal B breast cancer stem cell activity and inhibits resistance by blocking efflux mechanisms. AACR Journals. [Link]
-
Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC. National Institutes of Health. [Link]
-
Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC. National Institutes of Health. [Link]
-
HER2 Positive Breast Cancer. Moffitt Cancer Center. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets. Cold Spring Harbor Laboratory. [Link]
-
The effects of lapatinib and neratinib on HER2 protein levels in breast cancer cell lines. ASCO Publications. [Link]
-
HER2 Signaling in Breast Cancer. PubMed. [Link]
-
The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies. IntechOpen. [Link]
-
Western Blot Protocol. OriGene Technologies Inc.. [Link]
-
Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC. National Institutes of Health. [Link]
-
Electrophoretic cytopathology resolves ERBB2 forms with single-cell resolution - PMC. National Institutes of Health. [Link]
-
A New Test that Measures Real-time HER2 Signaling Function in Live Primary Breast Cancer Cells to Identify More Women for HER2-targeted Therapies. Celcuity. [Link]
-
Drug-screening and genomic analyses of HER2-positive breast cancer cell lines reveal predictors for treatment response - PMC. National Institutes of Health. [Link]
-
Development of a test that measures real-time HER2 signaling function in live breast cancer cell lines and primary cells - PMC. National Institutes of Health. [Link]
-
Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC - NIH. National Institutes of Health. [Link]
-
Development and validation of a HER2 scoring model using HE-stained WSIs across multiple cohorts. SPIE Digital Library. [Link]
-
Metastatic profiling of HER2-positive breast cancer cell lines in xenograft models. bioRxiv. [Link]
-
Impact of Tumor HER2/ERBB2 Expression Level on HER2-Targeted Liposomal Doxorubicin-Mediated Drug Delivery: Multiple Low-Affinity Interactions Lead to a Threshold Effect. AACR Journals. [Link]
-
Independent validation of the HER2DX genomic test in HER2-positive breast cancer. ecancer. [Link]
-
Development and validation of machine learning models for predicting HER2-zero and HER2-low breast cancers - PMC. National Institutes of Health. [Link]
-
Validation of a Novel Type II HER2 Inhibitor Through Preclinical Studies Across Various Cancer Models. Enzymlogic. [Link]
Sources
- 1. moffitt.org [moffitt.org]
- 2. The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies | IntechOpen [intechopen.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cshl.edu [cshl.edu]
- 6. celcuity.com [celcuity.com]
- 7. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drugdiscoverynews.com [drugdiscoverynews.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neratinib for Extended Adjuvant Treatment of Early-Stage HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 14. researchtweet.com [researchtweet.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. Drug-screening and genomic analyses of HER2-positive breast cancer cell lines reveal predictors for treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a test that measures real-time HER2 signaling function in live breast cancer cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. origene.com [origene.com]
Mechanistic Divergence: How HER2-IN-9 Alters the Tumor Microenvironment
Validating the In Vivo Anti-Tumor Effects of HER2-IN-9: A Comprehensive Comparative Guide
As the landscape of targeted oncology evolves, the demand for highly selective small-molecule inhibitors continues to grow. For researchers and drug development professionals focusing on HER2-positive breast cancer, HER2-IN-9 (also identified in primary literature as Compound Q7j) represents a significant mechanistic leap. Derived from the structural framework of Mubritinib, HER2-IN-9 is an orally active inhibitor that not only halts cell proliferation but uniquely dismantles the metastatic machinery by targeting the Epithelial-Mesenchymal Transition (EMT) pathway[1][2].
This guide provides an authoritative, data-driven comparison of HER2-IN-9 against established alternatives and outlines a self-validating in vivo protocol for rigorous preclinical evaluation.
Unlike traditional kinase inhibitors that solely induce cytostasis, HER2-IN-9 exerts a dual-action therapeutic effect. With an IC50 of 0.03 μM (30 nM), it potently binds to the HER2 receptor, inhibiting its phosphorylation[1].
The causality of its anti-migratory effect lies in its downstream signaling cascade. By blocking HER2 activation, HER2-IN-9 actively downregulates critical EMT transcription factors and structural proteins—specifically β-catenin, Snail, and Vimentin ()[2]. Simultaneously, it drives tumor cell death by upregulating cleaved-caspase 3, a primary executioner of the apoptosis pathway[1].
Fig 1. Mechanistic pathway of HER2-IN-9 suppressing EMT and inducing apoptosis in breast cancer.
Comparative Performance Analysis
To contextualize the utility of HER2-IN-9 in preclinical pipelines, it must be benchmarked against FDA-approved clinical standards such as Tucatinib, Lapatinib, and Neratinib.
| Inhibitor | Target Profile | IC50 (HER2) | Primary Mechanism of Action | Admin Route | Key Preclinical/Clinical Advantage |
| HER2-IN-9 | HER2 Selective | 30 nM | Reversible; Suppresses EMT pathway (β-catenin, Snail, Vimentin) | Oral | High selectivity, low toxicity on normal cells, strong anti-migration[1][2]. |
| Tucatinib | HER2 Selective | ~8 nM | Reversible ATP-competitive | Oral | High CNS penetration; low EGFR-related toxicity ()[3][4]. |
| Lapatinib | EGFR / HER2 | ~10 nM | Reversible ATP-competitive | Oral | Established efficacy in dual-positive (EGFR/HER2) tumors ()[5][6]. |
| Neratinib | Pan-HER | 14 nM | Irreversible (covalent binding) | Oral | Overcomes resistance to reversible inhibitors[7]. |
Data synthesis indicates that while Tucatinib and Neratinib offer high binding affinity, HER2-IN-9 provides a specialized tool for researchers specifically investigating the intersection of HER2 signaling and metastatic EMT pathways.
In Vivo Validation Protocol: The SKBR3 Orthotopic Xenograft Model
A protocol is only as robust as its internal controls. To validate the in vivo efficacy of HER2-IN-9, we utilize the SKBR3 orthotopic xenograft model[1]. This approach is chosen over subcutaneous implantation because injecting cells directly into the mammary fat pad preserves the critical stromal interactions necessary for accurately evaluating the EMT pathway.
Step 1: Cell Preparation & Orthotopic Implantation
-
Procedure: Harvest exponential-phase SKBR3 cells (a naturally HER2-overexpressing human breast cancer line). Suspend 5×106 cells in a 1:1 mixture of PBS and Matrigel. Inject 100 μL of the suspension into the 4th inguinal mammary fat pad of 6-week-old female BALB/c nude mice.
-
Causality: Matrigel is required to prevent immediate dispersion of the cells, ensuring localized engraftment and mimicking the dense extracellular matrix of a primary breast tumor.
Step 2: Randomization & Dosing Strategy
-
Procedure: Monitor tumor growth until volumes reach approximately 100 mm³. Randomize mice into vehicle control and treatment groups. Administer HER2-IN-9 via oral gavage at 30 mg/kg every two days (QOD) [1].
-
Causality: Initiating treatment at 100 mm³ ensures the inhibitor is tested against an established, vascularized tumor rather than merely preventing initial engraftment. The QOD oral dosing schedule leverages the compound's high bioavailability while providing a metabolic recovery window, minimizing the cumulative hepatic toxicity often seen with daily bolus dosing of kinase inhibitors[1].
Step 3: Tumor Monitoring & Data Collection
-
Procedure: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 . Monitor total body weight simultaneously.
-
Causality: Body weight serves as the primary non-invasive indicator of systemic toxicity. HER2-IN-9 is noted for inhibiting tumor growth without noticeable toxic effects[1]; stable body weights across the QOD regimen validate this safety profile.
Step 4: Endpoint Analysis & Mechanistic Validation (Self-Validating Step)
-
Causality: Macroscopic tumor shrinkage alone does not confirm the drug's specific mechanism. By quantifying these specific markers, the protocol closes the logical loop. If tumor volume decreases concurrently with an increase in cleaved-caspase 3 and a decrease in EMT markers, the macroscopic phenotype is definitively linked to the targeted molecular mechanism of HER2-IN-9.
Conclusion
HER2-IN-9 represents a highly specialized asset in the oncology toolkit. By directly coupling HER2 inhibition with the suppression of the EMT cascade, it provides researchers with a robust mechanism to study both tumor proliferation and metastatic migration in vivo. When validated through rigorous, self-controlled orthotopic models, HER2-IN-9 demonstrates profound efficacy with a favorable toxicity profile, making it a prime candidate for next-generation combination therapy research.
References
-
Li, X.-Y., Qian, X.-H., Zhu, J., et al. (2022). Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway. European Journal of Medicinal Chemistry, 237, 114325. URL: [Link]
-
U.S. Food and Drug Administration (FDA). (2020). FDA approves tucatinib for patients with HER2-positive metastatic breast cancer. URL: [Link]
-
U.S. Food and Drug Administration (FDA). (2010). TYKERB (lapatinib) tablets Prescribing Information. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. fda.gov [fda.gov]
- 5. DailyMed - LAPATINIB tablet [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Neratinib (HKI-272) | HER2/EGFR Inhibitor | AmBeed.com [ambeed.com]
Benchmarking Her2-IN-9 against next-generation HER2 inhibitors
Benchmarking Her2-IN-9 Against Next-Generation HER2 Inhibitors: A Comprehensive Preclinical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological profiling, mechanistic causality, and self-validating experimental workflows.
Executive Summary: The Evolution of HER2 Targeting
The therapeutic landscape for HER2-positive breast cancer has been revolutionized by the advent of next-generation tyrosine kinase inhibitors (TKIs) and antibody-drug conjugates (ADCs)[1]. While highly selective HER2 inhibitors like Tucatinib have successfully minimized EGFR-driven toxicities (e.g., skin rash and diarrhea)[2], cancer cells frequently deploy compensatory signaling via EGFR/HER2 heterodimerization to bypass selective blockade.
Her2-IN-9 emerges as a highly potent, orally active preclinical dual EGFR/HER2 inhibitor[3]. Unlike purely selective inhibitors, Her2-IN-9 is engineered to simultaneously block HER2 and EGFR, effectively shutting down compensatory bypass loops. Furthermore, it exhibits a unique capacity to suppress the Epithelial-Mesenchymal Transition (EMT) signaling pathway, a primary driver of metastasis and acquired resistance[3]. This guide benchmarks Her2-IN-9 against established next-generation TKIs and provides robust, self-validating protocols for preclinical evaluation.
Pharmacological Profiling & Target Selectivity
To understand the strategic utility of Her2-IN-9, we must benchmark its biochemical IC₅₀ profile against clinical-stage TKIs. The causality behind drug design dictates that target affinity directly influences both efficacy and the therapeutic window.
Quantitative Benchmarking Table
| Inhibitor | Target Profile | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Mechanism of Action | Status |
| Her2-IN-9 | Dual EGFR/HER2 | 3.2 | 14 | Reversible; EMT Suppressor | Preclinical[4] |
| Tucatinib | HER2 Selective | >10,000 | 7 | Reversible; Highly Selective | Approved[2] |
| Pyrotinib | Dual EGFR/HER2 | 13 | 38 | Irreversible (Covalent) | Approved[5] |
| Neratinib | Pan-HER | 21 | 2 | Irreversible (Covalent) | Approved[2] |
Mechanistic Causality: Tucatinib’s >1,000-fold selectivity for HER2 over EGFR makes it an excellent combination partner with ADCs like Trastuzumab deruxtecan (T-DXd), as it avoids compounding toxicities[2]. However, in tumors exhibiting high EGFR gene copy numbers or active EMT, dual inhibitors are required. Pyrotinib utilizes covalent binding to irreversibly shut down both receptors[5]. Her2-IN-9 achieves comparable dual-inhibition at single-digit nanomolar potency (EGFR IC₅₀ = 3.2 nM; HER2 IC₅₀ = 14 nM) but differentiates itself by actively reversing the EMT phenotype—increasing epithelial markers (E-cadherin) while depleting mesenchymal markers (N-cadherin)[3].
Pathway Visualization: Intervention Points
The following diagram illustrates the molecular causality of HER2/EGFR heterodimerization and the precise nodes where these TKIs intervene to halt tumor proliferation and EMT.
Mechanistic intervention of Her2-IN-9, Tucatinib, and Pyrotinib in the EGFR/HER2 signaling cascade.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to verify causality.
Protocol A: Cell-Free Kinase Assay (HTRF) for IC₅₀ Determination
Objective: Quantify the direct biochemical inhibition of HER2 and EGFR by Her2-IN-9. Causality: Using an ATP concentration near the Michaelis constant ( Km ) ensures that the assay accurately reflects the competitive nature of the inhibitor without being artificially outcompeted by non-physiological ATP saturation.
-
Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Inhibitor Titration: Serially dilute Her2-IN-9, Tucatinib, and Pyrotinib in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 2% (preventing solvent-induced kinase denaturation).
-
Enzyme-Substrate Mix: Add 0.5 ng of recombinant HER2 or EGFR kinase domain and 1 µM of biotinylated tyrosine kinase substrate to a 384-well plate.
-
Reaction Initiation: Add ATP at the predetermined Km for each kinase (e.g., 10 µM). Incubate at room temperature for 60 minutes.
-
Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Validation Check: Calculate the IC₅₀ using a 4-parameter logistic curve. The assay is validated if the reference compound (Tucatinib) yields an IC₅₀ of ~7 nM for HER2[2].
Protocol B: Cellular EMT and Phospho-Signaling Analysis
Objective: Validate that Her2-IN-9 suppresses HER2 phosphorylation and reverses EMT in vitro. Causality: Serum starvation prior to drug treatment synchronizes the cell cycle and reduces basal, growth-factor-induced background signaling, ensuring that any reduction in p-HER2 is strictly causally linked to the inhibitor.
-
Cell Culture: Seed SKBR3 (HER2-amplified breast cancer) cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.
-
Starvation: Wash cells with PBS and incubate in serum-free McCoy's 5A medium for 12 hours.
-
Treatment: Treat cells with Her2-IN-9 at 0, 15, 30, and 60 nM for 24 hours[3]. Include a vehicle control (0.1% DMSO).
-
Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the transient p-HER2 state).
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to PVDF membranes.
-
Probing & Validation: Probe for p-HER2 (Tyr1221/1222), total HER2, E-cadherin, N-cadherin, and GAPDH (loading control).
-
Expected Outcome: Her2-IN-9 should dose-dependently decrease p-HER2 and N-cadherin while increasing E-cadherin, without altering total HER2 levels[3].
-
Experimental Workflow Diagram
Self-validating experimental workflow for benchmarking HER2 tyrosine kinase inhibitors.
Translational Perspectives & In Vivo Efficacy
The ultimate validation of any preclinical compound is its translation to in vivo models. In SKBR3 orthotopic xenograft models, oral administration of Her2-IN-9 at 30 mg/kg (every two days) significantly inhibits tumor growth without noticeable systemic toxicity[3]. Histological analysis of these tumors reveals an increase in cleaved-caspase 3, confirming that the drug induces apoptosis in vivo[3].
As the clinical paradigm shifts heavily toward HER2-targeted ADCs[1], small molecule TKIs like Her2-IN-9 remain indispensable. ADCs are large molecules with limited blood-brain barrier (BBB) penetration, making TKIs critical for managing CNS metastases. Furthermore, the unique ability of Her2-IN-9 to directly modulate the EMT pathway positions it as a highly promising candidate for overcoming resistance mechanisms that eventually plague both selective TKIs and ADCs.
References
-
Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. AACR Journals. Available at:[Link]
-
Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer. MDPI Cancers. Available at:[Link]
Sources
Advanced Laboratory Safety and Operational Protocol for Handling Her2-IN-9
As a Senior Application Scientist, I recognize that handling novel antineoplastic small molecules requires more than a superficial understanding of standard safety guidelines. It demands a rigorous, causality-driven approach to laboratory operations. Her2-IN-9 (CAS: 1637253-79-2) is a highly potent, orally active dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[1][2].
While it is an invaluable tool for researching HER2-positive breast cancers, its mechanism of action—suppressing cell proliferation and migration by downregulating the epithelial-mesenchymal transition (EMT) pathway—makes it inherently hazardous to healthy dividing cells[1]. Exposure poses severe occupational risks, including cytotoxicity, potential reproductive toxicity (teratogenicity), and mutagenesis[3][4].
This guide provides a self-validating, step-by-step operational framework for the safe handling, reconstitution, and disposal of Her2-IN-9.
The Causality Behind PPE Selection (Risk Assessment)
Personal Protective Equipment (PPE) is not merely a regulatory checklist; it is a targeted barrier engineered against the specific physicochemical properties of the compound you are handling.
-
The Solvent Permeability Risk: Her2-IN-9 is highly hydrophobic and is typically reconstituted in organic solvents like DMSO to create stock solutions[2]. DMSO acts as a powerful penetration enhancer that rapidly permeates standard latex gloves, carrying dissolved small molecules directly through the dermal barrier and into the bloodstream. Causality-Driven Protocol: Double-gloving with nitrile or neoprene is mandatory to provide adequate chemical resistance[3].
-
The Aerosolization Risk: When weighing lyophilized Her2-IN-9 powder, static electricity or ambient airflow can cause micro-particles to aerosolize. Inhalation of these antineoplastic particles bypasses dermal barriers entirely[5]. Causality-Driven Protocol: All dry powder manipulation must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[3][4].
-
The Pressurization Risk: Injecting or transferring reconstituted solutions can create pressure differentials, leading to accidental needle detachment and aerosolized spray. Causality-Driven Protocol: Only Luer-Lock syringes must be used to ensure the needle remains secured under pressure[6].
Quantitative Data & PPE Specifications
| Target / Parameter | Value / Specification | Operational Implication |
| EGFR IC₅₀ | 3.2 nM[2] | Extreme potency; micro-exposures can disrupt healthy cellular function. |
| EGFR T790M IC₅₀ | 8.3 nM[2] | High binding affinity requires strict containment during handling. |
| HER2 IC₅₀ | 14 nM[2] | Cytotoxic to dividing cells; demands antineoplastic safety protocols. |
| Primary Gloves | Nitrile or Neoprene (Double-gloved)[3] | Prevents DMSO-mediated dermal penetration. Change every hour[6]. |
| Body Protection | Solid-front barrier gown / Lab coat[6] | Prevents accumulation of hazardous dust/splashes on personal clothing. |
| Eye Protection | Safety goggles or full-face shield[6] | Mandatory during reconstitution to prevent mucosal absorption. |
Mechanistic and Operational Visualizations
Diagram illustrating the inhibitory mechanism of Her2-IN-9 and its resulting occupational hazard.
Step-by-step operational workflow for the safe handling and disposal of Her2-IN-9.
Step-by-Step Methodology: Handling & Reconstitution
To ensure absolute scientific integrity and operator safety, follow this validated workflow when preparing Her2-IN-9 for in vitro assays (e.g., dosing SKBR3 or MCF7 cell lines).
Phase 1: Preparation and Containment
-
Demarcate the Area: Ensure the workspace is marked with designated caution tape or signs indicating the use of antineoplastic/cytotoxic drugs[3][4].
-
Don PPE: Put on a solid-front barrier gown, safety goggles, and a primary pair of nitrile gloves[3][6].
-
Prepare the BSC: Place a plastic-backed absorbent pad inside the Class II Biological Safety Cabinet (BSC) to catch any micro-spills[4]. Don your secondary pair of nitrile gloves (double-gloving) before reaching into the hood[3][6].
Phase 2: Weighing and Reconstitution
-
Equilibration: Allow the Her2-IN-9 vial to reach room temperature before opening to prevent condensation, which can degrade the compound.
-
Weighing: Carefully weigh the required mass using anti-static techniques to prevent the powder from aerosolizing[4].
-
Solvent Addition: Add the appropriate volume of DMSO directly to the vial to create your master stock solution. Note: Once prepared, aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months, or -20°C for 1 month[2].
-
Syringe Transfer: If transferring the solution, strictly use Luer-Lock syringes to prevent accidental detachment and aerosol spray[6].
Phase 3: Decontamination and Spill Response
-
Routine Decontamination: Do not rely solely on 70% ethanol. Alcohol often merely spreads antineoplastic compounds without deactivating them. Decontamination must consist of surface cleaning with water and detergent, followed by thorough rinsing[3].
-
Minor Spill Response: If a spill occurs, confine it to a small area. Do not wash the spill down the drain[3][4]. For powders, use moist sorbent pads to avoid generating dust; for liquids, use appropriate spill kits/sorbents[3][4]. Collect all residues and place them in a sealed hazardous waste container[3][4].
Waste Disposal Plan
Improper disposal of Her2-IN-9 can lead to severe environmental contamination and downstream exposure. Waste must be strictly segregated:
-
Trace-Chemo Waste (Yellow Containers): Items that have had contact with Her2-IN-9 but are now empty (e.g., empty vials, used gloves, absorbent pads, and fully expelled syringes with no visible residual drug) must be disposed of in designated yellow trace-chemo waste containers[5][6]. These are slated for mandatory incineration[5].
-
Bulk Hazardous Waste (Black Containers): Any vial, tube, or syringe that still contains a measurable volume of the drug (even as little as 0.1 mL) cannot go into standard sharps or trace waste. It must be disposed of as bulk hazardous chemical waste in special black RCRA containers[6]. Do not commingle this with standard laboratory solvent waste[6].
-
Glassware: Empty stock vials or reagent bottles must be triple-rinsed with copious amounts of water before defacing the label and disposing of them appropriately[3][4].
References
-
UC San Diego Blink. "Handling Antineoplastic or Investigational New Drugs". ucsd.edu. URL:[Link]
-
University of Michigan-Dearborn. "Cytotoxins and Antineoplastic Drugs". umdearborn.edu. URL:[Link]
-
University of Rhode Island. "Safe Handling and Disposal of Antineoplastic and Other Drugs". uri.edu. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
